The table below summarizes the core identifiers and chemical properties for 4,5-Dicaffeoylquinic acid.
| Property | Description |
|---|---|
| IUPAC Name | (1R,3R,4S,5R)-3,4-bis({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1,5-dihydroxycyclohexane-1-carboxylic acid [1] [2] |
| Common Synonyms | 4,5-Di-O-caffeoylquinic acid; Isochlorogenic acid C; Isochlorogenic acid B [1] [3] [4] |
| CAS Number | 57378-72-0 [1] [4] [2] |
| Chemical Formula | C₂₅H₂₄O₁₂ [1] [4] [2] |
| Average Molecular Weight | 516.45 g/mol [1] [4] [2] |
| Chemical Structure | An ester of quinic acid, with two caffeoyl groups attached at the 4 and 5 positions of the cyclohexane ring [1]. |
Dicaffeoylquinic acids are esters composed of one quinic acid and two caffeic acid moieties. Due to the different positions on the quinic acid ring where the caffeoyl groups can esterify, there are six possible constitutional isomers [5] [6]:
It is critical to note a common point of confusion in the literature: 4,5-DCQA is consistently identified as Isochlorogenic acid C [3] [4]. However, some public databases incorrectly list it as "Isochlorogenic acid b" due to outdated or misapplied nomenclature [1] [2]. Researchers should verify the specific isomeric structure based on analytical data rather than relying solely on common names.
The relationships between these isomers and the specific identity of 4,5-DCQA are outlined in the diagram below.
Relationship of 4,5-DCQA within the DCQA isomer family, highlighting its correct common name.
Pre-clinical studies have revealed a broad pharmacological profile for DCQAs, including 4,5-DCQA. The following table consolidates key experimental activities and effective concentrations/doses.
| Pharmacological Activity | Experimental Model / Assay | Key Findings / Mechanism of Action | Effective Concentration/Dose |
|---|---|---|---|
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophage cells [7] | Inhibition of Nitric Oxide (NO) production | Data quantified via HPLC [7] |
| Anti-inflammatory | In vitro and in vivo models [5] [6] | Decreased NF-κB activation | Point of Departure (PoD) data available [5] [6] |
| Antioxidant | In vitro and in vivo models [5] [6] | Activation of the Nrf2 pathway; Reduction of oxidative stress | Point of Departure (PoD) data available [5] [6] |
| Anti-melanogenesis | α-MSH-stimulated B16F1 murine melanoma cells [8] | 84% inhibition of melanogenesis (greater than arbutin). Downregulates MITF, tyrosinase, TRP1, and DCT. Inhibits cAMP/CREB pathway. | 25 μM [8] |
| Anti-melanogenesis | Cell-free tyrosinase assay [8] | Direct inhibition of tyrosinase enzyme activity. | Activity similar to arbutin at 25 μM [8] |
| Antiviral | In vitro HIV-1 assay [4] | Inhibition of HIV-1 integrase and HIV-1 replication. | IC₅₀: 0.13-0.3 μg/mL (integrase); EC₅₀: 2 μg/mL (replication) [4] |
| Antioxidant | DPPH free radical scavenging assay [4] | Direct free radical scavenging activity. | IC₅₀: 19.8 μM [4] |
| Pharmacokinetics | Oral administration in rats (extracts) [5] [6] | Low oral bioavailability (f): ~0.8-1.7% | cmax: ~0.05-0.07 μg/mL [5] [6] |
The multifaceted mechanisms of 4,5-DCQA, particularly in anti-melanogenesis, involve a coordinated inhibition of key signaling pathways and enzymes, as summarized in the following workflow.
Mechanism of 4,5-DCQA inhibition of melanogenesis, showing dual action on signaling and enzymes.
For researchers aiming to work with 4,5-DCQA, here are detailed methodologies for key experiments as cited in the literature.
The data indicates that 4,5-DCQA is a promising multi-target bioactive compound. Its role in respiratory diseases is of particular interest, as DCQA-containing herbal extracts are traditionally used for this purpose. The pre-clinical data showing anti-inflammatory effects via NF-κB inhibition and antioxidant activity via the Nrf2 pathway provide a scientific basis for this traditional use [5] [6]. However, the low oral bioavailability noted in pharmacokinetic studies presents a challenge for drug development [5] [6]. This highlights the need for further research into formulation strategies, such as the use of prodrugs or novel delivery systems, to improve its systemic exposure and efficacy.
The table below summarizes the concentration of 4,5-DCQA found in various Asteraceae plants, detailing the specific plant part used and the extraction method to aid in your experimental design.
| Plant Species | Plant Part | Extraction Solvent | 4,5-DCQA Content | Reference / Source |
|---|---|---|---|---|
| Ligularia fischeri (from Nonsan, Korea) | Leaves & Stems | 50% Ethanol | 11.25 mg/g (Freeze-dried weight) | [1] [2] |
| Ligularia fischeri (from Nonsan, Korea) | Leaves & Stems | 30% Ethanol | 11.79 mg/g (Freeze-dried weight) | [1] [2] |
| Ligularia fischeri (from Nonsan, Korea) | Leaves & Stems | 100% Distilled Water | 3.38 mg/g (Freeze-dried weight) | [1] [2] |
| Artemisia umbrosa (Wild Mugwort) | Leaves or Whole Plant | Not Specified (Total content in crude extract) | 3.7% (Total dicaffeoylquinic acids, predominantly 1,5-, 3,5-, and 4,5-DCQA) | [3] |
| Pluchea indica | Leaves | 50% Ethanol (Ultrasound Extraction) | Identified among six caffeoylquinic acid derivatives | [4] |
| Tolpis barbata | Aerial Parts | Not Specified | Identified as a major phenolic compound | [5] |
| Pseudoconyza viscosa | Ethanolic Extract | Ethanol | Identified via HPLC; shown to have significant antioxidant potential via molecular docking | [6] |
For reliable isolation and quantification of 4,5-DCQA, here are two validated experimental workflows you can adapt.
This method, used for Ligularia fischeri, is ideal for precise quantification and validation [1] [2].
Sample Preparation:
HPLC-MS/MS Conditions:
This broader method, outlined for Artemisia umbrosa, is a good starting point for obtaining a crude extract rich in 4,5-DCQA [3].
(Caption: Workflow for the general extraction and purification of 4,5-DCQA from plant material.)
4,5-DCQA is a compound of high interest due to its multifaceted bioactivity, which supports its potential in drug development [7]:
Recent computational studies on Pseudoconyza viscosa suggest that dicaffeoylquinic acid has a significant binding potential to human peroxiredoxin 5, a key antioxidant enzyme, underscoring its therapeutic promise [6].
The table below summarizes the ¹H and ¹³C NMR data for 4,5-O-dicaffeoylquinic acid and a related malonyl derivative, as reported in the search results.
Table 1: NMR Spectroscopic Data (δ in ppm) | Atom Position | 4,5-O-Dicaffeoylquinic Acid [1] | 1,5-Dicaffeoyl-3-malonylquinic Acid (4) [2] | | :--- | :--- | :--- | | | δH (500 MHz) | δC (125 MHz) | δH (500 MHz) | δC (125 MHz) | | 1 | - | - | - | 78.7 | | 2 | - | - | 2.41, m (ov) | 31.7 | | 3 | - | - | 5.32, q (4.1) | 71.7 | | 4 | - | - | 3.87, dd (8.8, 3.4) | 68.7 | | 5 | - | - | 5.19, td (9.1, 4.1) | 69.8 | | 6 | - | - | 2.44, m (ov); 1.95, dd (13.1, 9.9) | 35.6 | | COOH | - | - | - | 172.0 | | Caffeoyl Arm 1 H-2" | 7.04 | - | - | - | | Caffeoyl Arm 1 H-5" | 6.79 | - | - | - | | Caffeoyl Arm 1 H-6" | - | - | - | - | | Caffeoyl Arm 1 H-7" | 6.27, d (15.9) | - | - | - | | Caffeoyl Arm 1 H-8" | 7.52, d (15.9) | - | - | - | | Caffeoyl Arm 2 H-2" | 7.01 | - | - | - | | Caffeoyl Arm 2 H-5" | 6.78 | - | - | - | | Caffeoyl Arm 2 H-6" | - | - | - | - | | Caffeoyl Arm 2 H-7" | 6.20, d (15.9) | - | - | - | | Caffeoyl Arm 2 H-8" | 7.46, d (15.9) | - | - | - |
dd = doublet of doublets.The following table collates the mass spectrometry information found for 4,5-O-dicaffeoylquinic acid.
Table 2: Mass Spectrometry Data
| Parameter | Data |
|---|---|
| Molecular Formula | C₂₅H₂₄O₁₂ [3] [4] |
| Exact Mass (Monoisotopic) | 516.1268 Da [4] |
| HRESIMS (Negative) | m/z 601.1198 [M–H]⁻ (for 1,5-Dicaffeoyl-3-malonylquinic acid, C₂₈H₂₅O₁₅) [2] |
| Ionization Methods | NSI (Nanospray Ionization) [3] |
| Available Tandem Data | MS1, MS2, MS3, and MS4 spectra are available in curated databases [3]. |
Table 3: Additional Physico-chemical Properties
| Property | Data |
|---|---|
| Optical Rotation | [α]²⁸D -170 (c in MeOH) [4] |
| UV/Vis (MeOH) λmax | 335 nm (for compound 4) [2] |
| Predicted logP | 2.05 - 2.16 [4] |
| Predicted Water Solubility | 0.12 g/L [4] |
The methodologies below are based on the techniques used to characterize this class of compounds in the provided literature.
HPLC-UV-HR-MS/MS Analysis [2]
Stability and Biotransformation Studies [5]
The following diagram illustrates a typical integrated workflow for the structural characterization of complex natural products like 4,5-O-dicaffeoylquinic acid, based on the methodologies described.
This workflow shows how hyphenated techniques (HPLC-MS) and NMR work together to isolate and fully characterize a compound.
Dicaffeoylquinic acids (DCQAs) are a group of polyphenolic compounds found in various medicinal plants worldwide. The historical use of plants containing these compounds, particularly the 4,5-DCQA isomer, is deeply rooted in treating respiratory diseases such as acute and chronic bronchitis [1].
These compounds are recognized as crucial active substances in multi-constituent herbal extracts, contributing to their therapeutic benefits through anti-inflammatory, antioxidative, and antimicrobial effects [1]. While the specific historical record for 4,5-DCQA alone is limited, its presence is a key marker for the bioactivity of several traditionally used plants.
The table below lists plants where 4,5-DCQA has been identified and connects them to their historical and traditional applications.
| Plant Species | Traditional Use / Medicinal Application | Relevance to 4,5-DCQA |
|---|---|---|
| Echinacea species & Hedera helix (Ivy) | Treatment of respiratory diseases worldwide [1]. | DCQAs are an important group of substances for the pharmacological activity of these plant-derived extracts [1]. |
| Ligularia fischeri | Traditionally used for bronchial diseases, anti-aging, and constipation [2] [3]. | Contains 4,5-DCQA; content varies by region and extraction solvent [2] [3]. |
| Inula salicina (Willow-leaved yellowhead) | Used in folk medicine for angina, skin rashes, warts, and as a wound healing agent [4]. | 4,5-DCQA is one of the main dicaffeoylquinic acids identified in the plant [4]. |
| Artemisia afra | A popular herbal medicine in Southern Africa used for a wide variety of ailments, including diabetes [5]. | 4,5-DCQA is one of the several DCQA isomers identified and tested for antidiabetic activity in infusions [5]. |
| Cephalaria uralensis | Traditionally used in Europe and Asia for inflammatory and skin ailments [6]. | 4,5-DCQA was isolated and shown to have strong membrane-integration capacity and antioxidant potential [6]. |
Standardizing content is critical for developing reproducible herbal medicines. The following table summarizes quantitative data from a study on Ligularia fischeri, demonstrating how region and extraction solvent impact 4,5-DCQA yield [2] [3].
| Source Region (for Ligularia fischeri) | Solvent Used for Extraction | Content of 4,5-DCQA (mg/g of raw material) |
|---|---|---|
| Nonsan | 100% Distilled Water | 3.38 mg/g |
| Nonsan | 30% Ethanol | 11.79 mg/g |
| Nonsan | 50% Ethanol | 11.25 mg/g |
| Hamyang | 50% Ethanol | 1.85 mg/g |
| Hoengseong | 50% Ethanol | 3.13 mg/g |
| Jeongseon | 50% Ethanol | 1.17 mg/g |
| Yangsan | 50% Ethanol | 2.21 mg/g |
Pre-clinical studies indicate that DCQAs, including 4,5-DCQA, exert their effects through multiple cellular mechanisms. The diagram below summarizes the key pharmacological pathways and effects relevant to respiratory and inflammatory diseases.
Key pharmacological pathways of DCQAs.
For researchers aiming to validate or explore these activities, here are detailed methodologies for two key bioassays cited in the literature.
This protocol was used to evaluate the antidiabetic potential of DCQAs from Artemisia afra [5].
% Inhibition = [(Abs_negative_control - Abs_sample) / Abs_negative_control] * 100
where acarbose and distilled water are used as positive and negative controls, respectively.This method is widely used to determine the antioxidant activity of plant extracts and pure compounds [7] [6].
While the pharmacological profile of DCQAs is promising, several gaps remain for a comprehensive whitepaper:
The following table summarizes key physicochemical and handling data for 4,5-diCQA, collated from commercial laboratory chemical suppliers and research literature.
| Property | Details / Value | Context / Conditions | Source |
|---|---|---|---|
| Molecular Weight | 516.45 g/mol | - | [1] [2] |
| CAS Number | 57378-72-0 | - | [1] [2] |
| Solubility (DMSO) | 100 mg/mL (193.63 mM) | - | [1] |
| Solubility (DMSO) | ~41.4 mg/mL | - | [2] |
| Solubility (Ethanol) | ~14.77 mg/mL | - | [2] |
| Solubility (Water) | Insoluble | - | [2] |
| Recommended Storage | -20°C | Solid powder; protect from light | [1] [3] |
| Solution Stability | -80°C for 6 months; -20°C for 1 month | In DMSO; avoid repeated freeze-thaw cycles | [1] |
4,5-diCQA, like other caffeoylquinic acids (CQAs), is susceptible to degradation influenced by environmental factors. Its stability has been studied both in isolation and as part of complex plant extracts.
The stability of 4,5-diCQA and its related isomers is governed by specific chemical pathways that are activated under stress conditions. The diagram below illustrates the primary degradation routes and their triggers.
The methodologies below, adapted from recent literature, provide a framework for systematically evaluating the stability of 4,5-diCQA.
This protocol uses HPLC to monitor the degradation of 4,5-diCQA under different storage conditions.
This method assesses the stability of 4,5-diCQA under conditions that mimic harsh extraction processes.
4,5-Dicaffeoylquinic acid (4,5-DCQA), also known as isochlorogenic acid B, is a prominent polyphenolic compound belonging to the dicaffeoylquinic acid (DCQA) family. These compounds are esters formed between quinic acid and two caffeic acid molecules. As a secondary metabolite, 4,5-DCQA is a key bioactive constituent in numerous medicinal plants employed across various traditional medicine systems, including Traditional Chinese Medicine (TCM) [1] [2]. Its reputation stems from a diverse pharmacological profile, which includes potent antioxidant, anti-inflammatory, antiviral, and antidiabetic activities [1] [3]. This whitepaper provides a comprehensive technical overview of 4,5-DCQA's traditional applications, molecular mechanisms, and relevant research methodologies for scientists and drug development professionals.
4,5-DCQA is found in a range of medicinal plants, many of which are staples in traditional pharmacopoeias. The table below summarizes the key botanical sources and their associated traditional uses [1] [2] [3].
Table 1: Traditional Medicinal Plants Containing 4,5-DCQA
| Botanical Source | Traditional Medicine System | Reported Traditional Uses | Key Bioactive Compounds (incl. 4,5-DCQA) |
|---|---|---|---|
| Lonicera japonica (Japanese Honeysuckle) | Traditional Chinese Medicine (TCM) | Treatment of respiratory infections, fevers, inflammatory conditions [1]. | DCQAs, Chlorogenic Acids [1] |
| Artemisia afra (African Wormwood) | Southern African Traditional Medicine | Treatment of diabetes, flu-like conditions, respiratory ailments [3]. | 1,5-DCQA, 3,5-DCQA, 4,5-DCQA, Caffeic Acid, Chlorogenic Acid [3] |
| Nymphoides peltata | Traditional Chinese Medicine | Used for "heat strangury" and polyuria; investigated for dermatological applications [2]. | 3,4-DCQA, 3,5-DCQA, 4,5-DCQA, TCQA (3,4,5-Tri-O-caffeoylquinic acid) [2] |
| *Echinacea* species | Native American / Western Herbal Medicine | Immune support, treatment, and prevention of respiratory infections [1]. | Alkamides, DCQAs, Polysaccharides [1] |
| Hedera helix (Ivy) | European Traditional Medicine | Relief of cough and inflammatory respiratory conditions [1]. | Saponins, DCQAs, Flavonoids [1] |
The therapeutic potential of 4,5-DCQA is supported by quantitative data from various bioassays. The following table consolidates key experimental findings on its biological activities [1] [3].
Table 2: Quantitative Pharmacological Data for 4,5-DCQA and Related Compounds
| Pharmacological Activity | Experimental Model / Assay | Test Compound | Key Quantitative Result | Inferred Mechanism / Molecular Target |
|---|---|---|---|---|
| Antioxidant | In vitro radical scavenging, Nrf2-ARE reporter assay [2] | 4,5-DCQA, TCQA | TCQA potently improved Nrf2 levels [2]. | Activation of the Nrf2/HO-1 signaling pathway [2]. |
| Anti-inflammatory | In vitro cell models (e.g., HaCaT, macrophages) [1] [2] | DCQA isomers | Reduction of pro-inflammatory cytokines (TNF-α, IL-6); inhibition of NF-κB activation [1] [2]. | Decreasing NF-κB activation [1]. |
| Antidiabetic (α-Glucosidase Inhibition) | In vitro α-glucosidase inhibition assay [3] | 1,5-DCQA, 3,5-DCQA | Superior inhibition compared to acarbose (positive control) [3]. | Direct inhibition of the α-glucosidase enzyme [3]. |
| Antiviral | Pre-clinical studies on plant extracts [1] | DCQA-rich extracts (e.g., Lonicera) | Suggested efficacy against respiratory infections [1]. | Not fully elucidated; potential multi-target action [1]. |
| Respiratory-Related | Pre-clinical in vivo and in vitro models [1] | DCQA isomers | Reduction of oxidative stress, antitussive, antispasmodic potential [1]. | Activation of Nrf2 pathway; decreasing NF-κB activation [1]. |
To support research reproducibility, this section outlines standardized methodologies for critical experiments cited in this guide.
This protocol is essential for evaluating the antidiabetic potential of 4,5-DCQA.
% Inhibition = [(Abs_Negative_Control - Abs_Test_Sample) / Abs_Negative_Control] * 100This methodology is used to create protein-polyphenol complexes, such as β-Lactoglobulin (LG)-4,5-DCQA, to improve the stability and bioavailability of curcumin.
The bioactivities of 4,5-DCQA are mediated through the modulation of several critical cellular signaling pathways. Based on research into related caffeoylquinic acids, the following diagrams illustrate the primary mechanisms involved in its antioxidant and anti-inflammatory/anti-wrinkle effects [2].
This pathway is central to the cytoprotective and antioxidant effects of compounds like 4,5-DCQA and its analog TCQA [2].
Diagram 1: Proposed mechanism for 4,5-DCQA/TCQA activation of the Nrf2/ARE pathway, inducing antioxidant gene expression. Based on studies of 3,4,5-TCQA in N. peltata [2].
This pathway explains the potential anti-inflammatory and anti-photoaging (anti-wrinkle) mechanisms of 4,5-DCQA and related compounds [2].
Diagram 2: Proposed mechanism for 4,5-DCQA/TCQA inhibition of UVB-induced inflammation and photoaging via MAPK/NF-κB/AP-1 signaling. Based on studies of 3,4,5-TCQA [2].
4,5-DCQA is a multifaceted natural product with significant potential in modern drug development, firmly rooted in traditional medicine applications. Its broad pharmacological profile—spanning antioxidant, anti-inflammatory, antidiabetic, and antiviral activities—is mediated through well-defined molecular pathways, including Nrf2/ARE and NF-κB/MAPK [1] [2]. Current research validates its role in multi-constituent extracts, such as those from Lonicera japonica and Artemisia afra, which are effective against respiratory diseases and diabetes [1] [3].
Future research should prioritize:
4,5-O-dicaffeoylquinic acid (4,5-DCQA) and its derivatives represent significant bioactive compounds within the chlorogenic acid family, characterized by their potent antioxidant and anti-inflammatory properties. These compounds have attracted substantial interest in pharmaceutical and nutraceutical research due to their multifaceted biological activities, including hepatoprotective effects, inhibition of nitric oxide production, and free radical scavenging capabilities. [1] The growing commercial interest in 4,5-DCQA necessitates standardized protocols for its efficient extraction, quantification, and characterization from plant matrices. This application note provides comprehensive methodologies optimized for researchers and drug development professionals, incorporating advanced extraction techniques, validated analytical procedures, and bioactivity assessment protocols to support the development of 4,5-DCQA-based therapeutics.
4,5-DCQA is a phenolic compound formed through the esterification of quinic acid with two caffeic acid molecules at positions 4 and 5. This molecular configuration contributes to its strong antioxidant activity but also presents specific challenges during extraction and processing. The compound demonstrates pH-dependent stability and is susceptible to isomerization under various conditions, particularly during extraction and digestion processes. Research indicates that 4,5-DCQA can be transformed from other dicaffeoylquinic acid isomers, such as 3,5-DCQA, during intestinal digestion, suggesting interconversion possibilities that might be exploited to enhance yields. [2]
Stability studies reveal that 4,5-DCQA remains relatively stable under gastric conditions but may undergo degradation or transformation during intestinal-phase simulation. This susceptibility to alkaline conditions must be considered when designing extraction and purification protocols. Additionally, the methyl ester derivative of 4,5-DCQA has demonstrated enhanced bioactivity in some studies, showing potent hepatoprotective effects and superior inhibition of nitric oxide production in RAW264.7 cells compared to other derivatives. [1]
Various extraction techniques have been employed to optimize the recovery of dicaffeoylquinic acids from plant materials. The selection of an appropriate extraction method significantly impacts both the yield and bioactivity of the extracted compounds.
Table 1: Comparison of Extraction Methods for DCQAs from Plant Material
| Extraction Method | Optimal Conditions | 4,5-DCQA Yield | Advantages | Limitations |
|---|---|---|---|---|
| Accelerated Solvent Extraction (ASE) | 95°C, 57% ethanol, 100 bar pressure, 30 min extraction | ~5.41 mg/gDM from forced chicory roots [3] | Reduced solvent consumption, oxygen-free environment, high efficiency | Specialized equipment required, higher initial cost |
| Conventional Solvent Extraction | 50% ethanol, 60°C, 72-hour extraction [4] | Varies by plant source (e.g., 11.25-11.79 mg/g in Ligularia fischeri) [4] | Simple equipment, scalable | Longer extraction time, higher solvent consumption |
| Ultrasound-Assisted Extraction (UAE) | Specific parameters not provided for 4,5-DCQA | Information not available in sources | Reduced extraction time, improved efficiency | Potential compound degradation with prolonged exposure |
Optimization of extraction parameters is crucial for maximizing 4,5-DCQA recovery. Key factors influencing yield include:
Solvent Composition: Ethanol-water mixtures typically outperform pure solvents. For 4,5-DCQA, 50% ethanol has been identified as optimal for conventional extraction, while 57% ethanol is recommended for ASE. [3] Higher ethanol concentrations (50% compared to 30% or water) significantly improve extraction efficiency for DCQAs from Ligularia fischeri. [4]
Temperature: Elevated temperatures enhance extraction efficiency within limits. For ASE, approximately 95°C is optimal for 4,5-DCQA, while conventional extraction typically uses 60°C to prevent compound degradation. [3] Excessive temperatures may promote degradation or isomerization.
Extraction Duration: ASE achieves efficient extraction within 30 minutes, while conventional methods may require up to 72 hours for maximum yield. [4]
Plant Material Preparation: Proper preparation of plant material, including freeze-drying and particle size reduction (<500 μm), significantly improves extraction efficiency by increasing surface area and facilitating solvent penetration. [4]
Advanced chromatographic techniques are essential for accurate identification and quantification of 4,5-DCQA in complex plant extracts.
Table 2: HPLC and LC-MS/MS Conditions for 4,5-DCQA Analysis
| Parameter | HPLC Conditions | LC-MS/MS Conditions |
|---|---|---|
| Column | C18 column (250 mm × 4.6 mm, 5 μm) [4] | Prontosil C18 column (250 mm × 4.6 mm, 5 μm) [4] |
| Mobile Phase | Methanol:water (70:30, v/v) or methanol:acidic water (pH 3.5, 80:20, v/v) [5] | Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) [4] |
| Flow Rate | 1 mL/min [5] | 0.5 mL/min [4] |
| Detection | UV detection at 284 nm [4] | Positive ESI mode; MS/MS scanning m/z 100-2000 [4] |
| Column Temperature | Ambient [5] | 35°C [4] |
| Injection Volume | 100 μL [5] | Not specified |
For regulatory compliance and quality control, analytical methods must be rigorously validated according to ICH guidelines or AOAC international standards. Key validation parameters for 4,5-DCQA quantification include:
Linearity: Calibration curves should demonstrate R² > 0.999 across an appropriate concentration range, typically from the limit of quantification to 500 μg/mL. [4]
Precision: Intra-day and inter-day precision should show RSD% < 2% for retention times and peak areas, ensuring reproducible quantification. [5]
Accuracy: Recovery rates should range between 90-101%, confirming minimal matrix effects or compound loss during analysis. [4]
Sensitivity: Limits of detection (LOD) and quantification (LOQ) should be established, typically at sub-nanomolar levels, to ensure detection of low analyte concentrations. [5]
Specificity: Chromatographic methods must successfully resolve 4,5-DCQA from its isomers (3,4-DCQA and 3,5-DCQA) and other phenolic compounds present in the extract. [4]
The antioxidant potential of 4,5-DCQA can be evaluated using several established assays:
DPPH Radical Scavenging Assay: This cell-free system assesses the hydrogen-donating ability of 4,5-DCQA. The compound demonstrates significant free radical-scavenging activity, which contributes to its hepatoprotective effects. [1]
Molecular Docking Studies: Computational approaches can predict binding affinities between 4,5-DCQA and antioxidant enzymes like human peroxiredoxin 5. Docking scores approximately -7.8 kcal/mol indicate strong binding potential, supporting the observed antioxidant activity. [6]
The anti-inflammatory properties of 4,5-DCQA can be assessed through:
NO Production Inhibition: 4,5-DCQA methyl ester demonstrates significant inhibition of nitric oxide production in LPS-induced RAW264.7 macrophage cells, suggesting potent anti-inflammatory activity. This assay measures the compound's ability to suppress pro-inflammatory pathways. [1]
Cytokine Secretion Assay: Bioavailable fractions of DCQA-containing extracts can inhibit secretion of pro-inflammatory cytokines including IL-1β and IL-6, providing mechanistic insights into the anti-inflammatory effects. [2]
Understanding the metabolic fate of 4,5-DCQA is crucial for predicting in vivo efficacy:
Intestinal Flora Biotransformation: Anaerobic incubation with human intestinal flora reveals that 4,5-DCQA methyl ester undergoes transformation into several metabolites, some retaining bioactivity. Monitoring this transformation helps identify active metabolites and understand potential health benefits. [1]
Bioavailability Assessment: Using Caco-2 cell monolayers to simulate intestinal absorption provides insights into the transport efficiency and metabolism of 4,5-DCQA during absorption, critical for dosage determination. [2]
The following workflow diagrams illustrate the integrated processes for extraction optimization and analytical characterization of 4,5-DCQA:
Figure 1: Integrated Workflow for 4,5-DCQA Extraction and Analysis
Figure 2: Analytical Workflow for 4,5-DCQA Characterization
This application note provides comprehensive protocols for the efficient extraction, analysis, and bioactivity assessment of 4,5-DCQA from plant materials. The optimized methodologies emphasize the critical parameters for maximizing yield while preserving compound integrity, particularly solvent composition, temperature control, and extraction duration. The integrated approach combining advanced extraction techniques with robust analytical validation ensures reliable quantification and characterization of this valuable bioactive compound.
The protocols outlined support the development of standardized quality control methods for 4,5-DCQA in pharmaceutical and nutraceutical applications. Future research directions should focus on in vivo validation of bioactivity, scale-up parameters for industrial production, and further exploration of the structure-activity relationships within the dicaffeoylquinic acid family to enhance therapeutic applications.
The table below outlines the core instrumental parameters for the quantification of 4,5-DCQA Me ester as described in the literature. This can be directly adapted for 4,5-DCQA analysis [1].
| Parameter | Specification |
|---|---|
| Objective | Determination of 4,5-DCQA Me ester and its biotransformation products. |
| Instrumentation | HPLC system. |
| Column | Zorbax SB-C18 (4.6 × 250 mm, 5 µm). |
| Mobile Phase | Gradient of MeCN (A) and H₂O containing 0.1% HCOOH (B). |
| Gradient Program | 0-25 min: 15-30% A; 25-35 min: 30-50% A; 35-40 min: 50-15% A. |
| Flow Rate | 1.0 mL/min. |
| Detection | Photodiode Array (PDA) Detector at 330 nm. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
For any quantitative analytical method to be accepted in a regulated environment, its performance characteristics must be formally validated. The following table defines the key parameters to be assessed, based on international guidelines for method verification [2]. You would need to generate experimental data for 4,5-DCQA to fulfill this framework.
| Validation Parameter | Objective | Experimental Approach (Summary) |
|---|---|---|
| Precision | Measure repeatability of results. | Analyze multiple replicates of QC samples (low, mid, high concentration) within a day (repeatability) and over different days (intermediate precision). Calculate % Coefficient of Variation (CV) [2]. |
| Trueness/Accuracy | Determine closeness to true value. | Compare measured results of certified reference materials or spiked samples with known/added concentrations. Calculate % recovery or bias [2]. |
| Detection/Limit of Quantification | Establish lowest measurable amount. | LOD: 3.3 × (Standard Deviation of blank response) / Slope of calibration curve. LOQ: 10 × (Standard Deviation of blank response) / Slope of calibration curve [2]. | | Specificity | Confirm measurement is unaffected. | Analyze blank matrix and check for no interfering peaks at the retention time of 4,5-DCQA [1]. | | Linearity & Measuring Range | Confirm proportional response to concentration. | Prepare and analyze a series of standard solutions (e.g., 5-8 concentrations). Perform linear regression (y = ax + b) and assess correlation coefficient (R²) [2]. |
The following diagram illustrates the logical sequence of experiments required to fully validate a quantitative analytical method like the one for 4,5-DCQA.
I hope this structured application note provides a solid foundation for your work. Should you require further details on a specific validation parameter, feel free to ask.
4,5-Dicaffeoylquinic acid (4,5-DCQA) is a polyphenolic compound belonging to the chlorogenic acid family, characterized as an ester of quinic acid with two caffeic acid groups [1]. It is found in various medicinal and edible plants, such as Ligularia fischeri, Echinacea species, and coffee [2] [1] [3].
4,5-DCQA exhibits a broad spectrum of reported biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral effects [1]. These properties make it a compound of significant interest for pharmaceutical and functional food development.
The following detailed protocol is adapted from a recent study that successfully isolated and quantified 4,5-DCQA from the leaves and stems of Korean Ligularia fischeri [2] [4] [5].
This step confirms the identity and quantity of 4,5-DCQA in the extract.
The entire workflow from plant material to analysis is summarized in the following diagram:
The yield of 4,5-DCQA is highly dependent on the plant's geographical origin and the extraction solvent. The table below summarizes quantitative findings from the research [2] [4] [5].
Table 1: Content of 4,5-DCQA in Ligularia fischeri from Different Korean Regions (mg/g of raw material)
| Region of Origin | 100% Distilled Water | 30% Ethanol | 50% Ethanol |
|---|---|---|---|
| Nonsan | 3.38 | 11.79 | 11.25 |
| Hoengseong | Data not specified | Data not specified | 17.06* |
| Hamyang | Data not specified | Data not specified | Data not specified |
| Jeongseon | Data not specified | Data not specified | Data not specified |
| Yangsan | Data not specified | Data not specified | Data not specified |
Note: The value of 17.06 mg/g for Hoengseong in 50% ethanol is reported for 3,5-DCQA, not 4,5-DCQA, and is included here to highlight regional and isomer-specific variation. The study identified Nonsan as the best source for 4,5-DCQA [2].
For reliable quantification, the analytical method must be validated. The following parameters were established for the HPLC method used in the cited research, in accordance with ICH guidelines [2] [5] [6].
Table 2: Validation Parameters for the HPLC Quantitative Analysis of DCQAs
| Parameter | Description & Result |
|---|---|
| Linearity | The calibration curve demonstrated excellent linearity with a regression coefficient (R²) greater than 0.999 [6]. |
| Precision | The method showed high precision, with a relative standard deviation (RSD%) of less than 2% [6]. |
| Accuracy | Determined by recovery rate, with mean recovery results confirming high accuracy [2]. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected [2] [6]. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy [2] [6]. |
Beyond isolation, 4,5-DCQA shows promise in advanced drug delivery applications. A recent study explored its covalent interaction with β-Lactoglobulin (LG), a whey protein, to form a complex for delivering curcumin, a compound with poor solubility and bioavailability [7].
4,5-Dicaffeoylquinic acid (4,5-DCQA) is a naturally occurring polyphenolic compound belonging to the dicaffeoylquinic acid family, which consists of six isomers characterized by the esterification of quinic acid with two caffeic acid molecules at different positions. Among these isomers, 4,5-DCQA has demonstrated exceptional potential as a melanogenesis inhibitor through multiple mechanisms of action. The compound occurs abundantly in various medicinal plants, including Echinacea species and Hedera helix, and has been investigated for diverse pharmacological activities ranging from antioxidant to anti-inflammatory effects. [1] Recent research has highlighted its significant depigmenting activity, with studies indicating that its efficacy surpasses that of arbutin, a well-known skin-lightening agent. [2] These application notes provide detailed methodologies for evaluating the anti-melanogenic properties of 4,5-DCQA in vitro, along with comprehensive protocols that researchers can adapt for investigating similar compounds.
The molecular structure of 4,5-DCQA features two caffeoyl groups attached at the 4 and 5 positions of the quinic acid core, which appears to be optimal for its melanin-inhibitory activity. Structure-activity relationship studies have revealed that different DCQA isomers exhibit varying potencies, with 4,5-DCQA consistently demonstrating superior efficacy compared to other isomers. [2] This position-specific activity underscores the importance of compound characterization and verification when working with DCQA isomers. The following sections present standardized protocols for assessing the melanogenesis-inhibitory activity of 4,5-DCQA, along with detailed experimental methodologies and technical considerations to ensure reproducible results.
The inhibitory effects of 4,5-DCQA on melanogenesis can be evaluated through a comprehensive series of in vitro assays designed to elucidate both phenotypic outcomes and underlying molecular mechanisms. The standard experimental workflow involves:
This multi-faceted approach enables researchers to distinguish between direct enzyme inhibition and regulation of melanogenic gene expression, providing insights into the compound's mechanism of action. [2] The experimental protocols outlined below have been optimized using murine B16F1 melanoma cells stimulated with α-melanocyte stimulating hormone (α-MSH), but can be adapted for other melanocyte models including normal human melanocytes and B16F10 cells.
Table 1: Cell lines and culture reagents
| Item | Specification | Source/Supplier |
|---|---|---|
| Cell Line | B16F1 murine melanoma cells | ATCC or comparable cell bank |
| Culture Medium | Dulbecco's Modified Eagle Medium (DMEM) | Various suppliers |
| Serum | Fetal Bovine Serum (FBS), 10% | Various suppliers |
| Antibiotics | Penicillin-Streptomycin (1%) | Various suppliers |
| Stimulation Agent | α-MSH (α-melanocyte stimulating hormone) | Sigma-Aldrich |
| Trypsinization | Trypsin-EDTA (0.25%) | Various suppliers |
Table 2: Key reagents and reference compounds
| Reagent | Purpose | Concentration Range | Supplier Example |
|---|---|---|---|
| 4,5-DCQA | Test compound | 1-100 µM | Sigma-Aldrich, Custom synthesis |
| Arbutin | Reference inhibitor | 25-500 µM | Sigma-Aldrich |
| Kojic Acid | Reference inhibitor | 10-200 µM | Sigma-Aldrich |
| L-DOPA | Tyrosinase substrate | 0.1-1 mM | Sigma-Aldrich |
| MTT Reagent | Cell viability assay | 0.5 mg/mL | Sigma-Aldrich |
| RIPA Buffer | Protein extraction | - | Various suppliers |
| Primary Antibodies | Immunoblotting | Manufacturer's dilution | Cell Signaling Technology, Abcam |
Protocol: Cell Culture and Maintenance
Protocol: Cell Viability Assessment
Protocol: Melanin Content Quantification
Protocol: Cellular Tyrosinase Activity
Protocol: Western Blot Analysis
Protocol: Molecular Docking with Adenylyl Cyclase
Table 3: Efficacy profile of 4,5-DCQA in melanogenesis inhibition
| Assay Endpoint | 4,5-DCQA Effect | Reference Compound (Arbutin) | Experimental Conditions |
|---|---|---|---|
| Melanin Content | 84% inhibition [2] | 35% inhibition [2] | α-MSH-stimulated B16F1 cells, 25 µM |
| Cellular Tyrosinase | Significant inhibition [2] | Moderate inhibition [2] | α-MSH-stimulated B16F1 cells |
| Cell-Free Tyrosinase | High inhibition (comparable to arbutin) [2] | 35% inhibition [2] | Cell-free system, 25 µM |
| Cell Viability | No cytotoxicity at effective concentrations [2] | No cytotoxicity at effective concentrations [2] | B16F1 cells, up to 100 µM |
| Binding Affinity | ΔG = -8.33 kcal/mol [2] | Not reported | Molecular docking with adenylyl cyclase |
The anti-melanogenic activity of 4,5-DCQA operates through multiple complementary mechanisms:
The following diagram illustrates the molecular mechanism of 4,5-DCQA in melanogenesis inhibition:
Diagram 1: Molecular mechanism of 4,5-DCQA in melanogenesis inhibition. 4,5-DCQA targets both adenylyl cyclase (AC) in the signaling pathway and directly inhibits tyrosinase enzyme activity.
The following diagram summarizes the complete experimental workflow for evaluating the anti-melanogenic activity of 4,5-DCQA:
Diagram 2: Experimental workflow for evaluating anti-melanogenic activity of 4,5-DCQA
The comprehensive data presented in these application notes establish 4,5-DCQA as a multi-target melanogenesis inhibitor with significant potential for cosmetic and therapeutic applications. Its dual mechanism of action—simultaneously targeting the upstream cAMP-dependent signaling pathway and directly inhibiting tyrosinase activity—confers superior efficacy compared to single-target agents like arbutin. [2] The structural specificity of this activity is evidenced by the varying potencies among DCQA isomers, with 4,5-DCQA consistently demonstrating the strongest anti-melanogenic effects across multiple assay systems.
From a research perspective, these findings highlight the importance of investigating natural compounds beyond simple tyrosinase inhibition to include modulation of melanogenic signaling pathways. The experimental approaches outlined here provide a framework for comprehensive evaluation of potential depigmenting agents. Furthermore, the demonstrated efficacy of 4,5-DCQA in reducing hyperpigmentation without cytotoxic effects at effective concentrations suggests a favorable safety profile, though additional toxicological studies are warranted before clinical translation. [2]
For researchers implementing these protocols, several technical considerations merit emphasis:
The methodologies and findings presented herein provide a solid foundation for further investigation of 4,5-DCQA and related compounds as potential treatments for hyperpigmentation disorders, with possible applications in cosmetics, dermatology, and medical aesthetics.
4,5-O-Dicaffeoylquinic acid (4,5-diCQA) is a natural phenolic compound identified as a potent inhibitor of melanogenesis, the process of melanin production in skin. Excessive melanin can lead to disorders like melasma, age spots, and sites of solar keratosis [1]. Tyrosinase is the key rate-limiting enzyme in this pathway, catalyzing the initial steps of melanin synthesis [2] [1]. Research demonstrates that 4,5-diCQA significantly reduces melanin synthesis and tyrosinase activity in a dose-dependent manner in murine B16-F10 melanocytes and has validated these effects in a zebrafish model, showing no observed toxicity [2] [3]. This makes it a promising candidate for developing depigmenting agents in pharmaceuticals and cosmetics.
Here are detailed protocols for key experiments used to measure the anti-melanogenic activity of 4,5-diCQA.
This protocol measures the direct inhibitory effect of 4,5-diCQA on tyrosinase enzyme activity in vitro [2] [4].
Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] × 100
An IC₅₀ value can be determined from a dose-response curve.This protocol assesses the effect of 4,5-diCQA on melanogenesis within a cellular environment [2].
This protocol validates the anti-pigmentation efficacy and toxicity of 4,5-diCQA in a live vertebrate model [2].
The table below summarizes key experimental findings on the effects of 4,5-diCQA.
| Experimental Model | Measured Parameter | Key Finding | Reported Significance/IC₅₀ | Citation |
|---|---|---|---|---|
| B16-F10 Melanocytes | Melanin Content | Significant reduction | Dose-dependent inhibition | [2] |
| B16-F10 Melanocytes | Cellular Tyrosinase Activity | Significant reduction | Dose-dependent inhibition | [2] |
| Mushroom Tyrosinase | Enzyme Activity (L-DOPA oxidation) | Strong inhibition | Used for activity-based fractionation | [2] |
| B16-F10 Melanocytes | Tyrosinase-Related Protein-1 (TRP-1) Expression | Reduced expression | Confirmed by Western blot/protein analysis | [2] |
| Zebrafish Larvae | Body Pigmentation | Significant reduction in melanin | Validated efficacy in vivo | [2] [3] |
| Zebrafish Larvae | Toxicity | No toxicity observed | Supports safety for further development | [2] [3] |
The depigmenting effect of 4,5-diCQA is achieved through multiple mechanisms targeting the melanogenesis pathway.
Diagram 1: Mechanism of 4,5-diCQA Action in Melanogenesis Inhibition. The diagram illustrates how 4,5-diCQA (blue node) targets multiple points in the melanin synthesis pathway: directly inhibiting tyrosinase enzyme activity and downregulating the expression of key melanogenic proteins like tyrosinase and TRP-1 [2].
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying skin pigmentation mechanisms and screening potential therapeutic compounds. With approximately 82% of human disease-related genes having zebrafish orthologs, this model offers exceptional relevance for translational research [1]. Zebrafish pigment patterns are formed by three distinct chromatophore types: black melanophores, reflective iridophores, and yellow xanthophores, which share remarkable conservation with human melanocyte biology [2] [3]. The optical transparency of zebrafish embryos during early development provides a unique window for real-time observation of pigment cell development, migration, and patterning without invasive procedures [1]. This characteristic, combined with their rapid ex utero development and high fecundity, positions zebrafish as an ideal model system for high-throughput screening of compounds like 4,5-Dicaffeoylquinic Acid (4,5-DCQA) that may modulate pigmentation pathways.
Research into pigmentation mechanisms extends beyond cosmetic applications to serious medical conditions including melanoma, albinism, and vitiligo [2] [4]. The zebrafish model has provided invaluable insights into the genetic and epigenetic networks controlling pigment cell fate, with studies revealing that pigment cell differentiation involves substantial DNA demethylation events coupled with dynamic chromatin accessibility changes [3]. These epigenetic modifications work in concert to potentiate gene regulation through cis-regulatory control mechanisms, offering potential targets for therapeutic intervention. The ability to visualize and quantify these processes in real-time within a whole vertebrate organism provides a significant advantage over in vitro models or more complex mammalian systems.
Zebrafish offer several distinct advantages that make them particularly suitable for pigmentation studies and compound screening. Their genetic tractability enables researchers to create specific pigment cell mutants using CRISPR-Cas9-mediated knockin techniques [5] or to study existing pigment mutants such as nacre (lacking melanophores), golden (with reduced melanin content), and casper (virtually transparent throughout life) [1] [4]. These well-characterized mutants provide valuable tools for testing compound efficacy and understanding mechanism of action. The small size and aquatic nature of zebrafish larvae facilitate drug administration directly through their aqueous environment, enabling rapid assessment of treatment effects without invasive procedures [1].
Table: Comparative Advantages of Zebrafish for Pigmentation Studies
| Feature | Zebrafish Advantage | Application in Pigmentation Research |
|---|---|---|
| Embryonic Development | Rapid ex utero development with visible melanophores by 24 hpf | Accelerated screening timeline compared to mammalian models |
| Optical Properties | Transparent embryos and availability of transparent mutants (casper, crystal) | Direct visualization of pigment cell development and real-time assessment of compound effects |
| Genetic Tools | CRISPR-Cas9, morpholinos, transgenic reporters | Precise manipulation of pigment genes and cell-type specific labeling |
| Throughput Capacity | Large clutch sizes (70-300 embryos per mating) | Statistically powerful experimental designs with appropriate sample sizes |
| Human Relevance | 82% of disease genes have zebrafish orthologs | High translational potential for identified therapeutics |
The high fecundity of zebrafish enables researchers to obtain large sample sizes from a single mating pair, providing robust statistical power for quantitative analyses [1]. This is particularly valuable when examining subtle phenotypes or dose-dependent responses to compound treatment. From a practical standpoint, zebrafish husbandry is significantly more cost-effective than maintaining mammalian colonies, allowing more extensive experimentation within constrained research budgets. The combination of these factors has established zebrafish as a cornerstone model for pigment cell biology, bridging the gap between invertebrate models and mammalian systems while offering unique experimental opportunities not available in either.
The extensive genetic variability in laboratory zebrafish strains represents a critical consideration for experimental design. Unlike isogenic mammalian models, common zebrafish wild-type lines such as Tubingen (TU), AB, and Tupfel long fin (TL) exhibit significant genetic heterogeneity, with some studies showing up to 37% genetic variation in outbred lines [1]. This diversity more accurately models human population variation but requires careful experimental planning. To maintain genetic diversity while ensuring reproducibility, researchers should obtain each new generation from multiple breeding pairs (15-25 crosses recommended) rather than perpetuating potential genetic bottlenecks [1]. For pigment studies specifically, the nacre (mitfa mutant) strain is frequently employed to isolate melanophore-specific effects, while casper (mitfa;roy mutant) and crystal (mitfa;mpv17;slc45a2 compound mutant) strains provide transparency for enhanced imaging throughout the lifespan [1] [4].
The zebrafish genome underwent a duplication event approximately 340 million years ago, resulting in many genes having two orthologs in zebrafish versus one in mammals [1]. This has important implications for pigment research, as 47% of zebrafish orthologs to human genes have a single counterpart, while the remainder have multiple paralogs that may have undergone subfunctionalization [1]. When designing loss-of-function experiments, researchers must consider that multiple genes may need targeting to recapitulate human null phenotypes. Additionally, the presence of maternal gene products can mask early zygotic phenotypes, as embryos from heterozygous females may develop normally for several days due to maternal RNA contribution [1]. For complete loss-of-function studies, both maternal and zygotic gene functions must be perturbed.
Zebrafish researchers have access to a diverse genetic toolkit for manipulating gene function. For transient knockdown, translation-blocking and splice-site targeting morpholinos remain useful despite the rise of CRISPR-Cas9, particularly for rapid screening of gene function during the first 2-3 days post-fertilization [1]. However, researchers should be aware that morpholinos can increase p53 signaling, particularly in neural tissue, necessitating appropriate controls [1]. For stable genetic manipulation, CRISPR-Cas9-mediated knockin techniques enable precise insertion of reporter constructs like GAL4-VP16 into specific loci, allowing cell-type-specific labeling [5]. This approach has been successfully used to label pericytes and could be adapted for pigment cell-specific reporters.
Table: Genetic Tools for Zebrafish Pigmentation Studies
| Technique | Mechanism | Applications | Considerations |
|---|---|---|---|
| Morpholinos (MOs) | Antisense oligonucleotides that block translation or splicing | Rapid assessment of gene function during early development (1-3 dpf) | Potential p53 activation; transient effect; use mismatch controls |
| CRISPR-Cas9 | Gene editing via targeted DNA cleavage | Generation of stable mutant lines; precise knockin of reporters | Possible compensatory mechanisms by paralogs; screen for complete knockout |
| Tol2 Transgenesis | Transposon-mediated transgene integration | Creation of stable transgenic lines with cell-specific promoters | Position effects; mosaic expression in founders; use well-characterized pigment cell promoters |
Proper embryo collection and maintenance are fundamental to reproducible results in pigmentation studies. Breeder tanks should be set up the evening before with a divider separating males and females, allowing natural mating to be triggered by light exposure the following morning [1]. Embryos are typically collected within 30-60 minutes of the light cycle beginning and sorted for fertilization under a dissecting microscope. To prevent pigment formation for enhanced imaging clarity, embryos can be treated with 0.003% phenyl-thio-urea (PTU) beginning at 24 hours post-fertilization (hpf), which inhibits melanin synthesis without affecting melanophore development [1]. For compound testing, 4,5-DCQA should be prepared as a stock solution in DMSO and diluted to working concentrations in embryo medium, with final DMSO concentrations not exceeding 0.1% to avoid solvent toxicity effects. Include control groups treated with vehicle alone and, when appropriate, positive controls such as known melanogenic compounds.
Treatment timing is critical for targeting specific developmental windows. For studies focusing on neural crest migration and pigment cell specification, treatments should begin by 12-15 hpf, while interventions targeting melanosome maturation and melanin synthesis are typically initiated after 48 hpf [3]. The small molecule permeability of zebrafish embryos enables simple immersion administration, with 6-well plates being ideal for treatment as they allow observation under a stereomicroscope without handling stress [1]. For quantitative studies, solution volumes should be standardized (e.g., 5 mL per well for 6-well plates with 20 embryos each), and temperature maintained at 28°C throughout treatment using an incubator. Medium with compound should be refreshed daily to maintain consistent concentration and water quality, with careful documentation of any morphological changes or mortality throughout the treatment period.
Comprehensive phenotypic assessment should evaluate both pigment patterning and cellular morphology. For initial screening, live anesthetized larvae (using 0.02% tricaine) can be imaged dorsally and laterally at standardized timepoints (typically 72 hpf and 5 dpf) using a stereomicroscope with consistent lighting conditions [4]. The automated image analysis pipelines can then quantify multiple parameters including: overall melanin density, melanophore number, melanophore size distribution, and pattern regularity. For cellular-resolution analysis, samples can be fixed in 4% paraformaldehyde (PFA) for 2 hours at room temperature or overnight at 4°C, followed by three washes in phosphate-buffered saline (PBT) [6] [4]. Fixed samples can be processed for whole-mount immunofluorescence using antibodies against melanocyte markers such as Dct, Tyr, or Mitf, or for in situ hybridization to localize specific transcripts.
For high-resolution three-dimensional analysis of melanophore distribution, silver enhancement techniques can be coupled with micro-CT imaging [4]. This protocol is based on the reduction of ionic silver to metallic silver on melanin surfaces, dramatically increasing X-ray attenuation and enabling computational analyses of regional melanin content. The procedure involves: fixation in 10% neutral buffered formalin overnight, washing in PBS, incubation in ammoniacal silver solution for 18 hours at room temperature, followed by multiple washes in distilled water [4]. The resulting specimens can be imaged using micro-CT at high resolution (1-5 μm voxel size), generating volumetric data that enables quantification of total melanin content and three-dimensional patterning throughout the entire organism. This approach provides superior context for studying the phenotypic effects of genetic manipulation or compound treatment compared to two-dimensional methods.
Accurate quantification of melanin content is essential for evaluating compound efficacy in pigmentation studies. While simple density-based measurements from brightfield images can provide initial assessment, more precise methods are required for publication-quality data. The silver deposition micro-CT technique enables whole-organism, three-dimensional quantification of melanin distribution at cellular resolution [4]. Following silver enhancement, X-ray attenuation values in micro-CT reconstructions are directly proportional to melanin content, allowing absolute quantification when calibrated with standards. This method can distinguish subtle phenotypes not apparent through visual inspection alone and provides volumetric data on melanin distribution throughout the entire organism [4]. For validation, micro-CT results show strong correlation with traditional melanin extraction and spectrophotometric quantification methods, while offering the significant advantage of preserving spatial information.
For laboratories without access to micro-CT technology, digital analysis of brightfield images provides a accessible alternative when properly standardized. Larvae should be anesthetized and positioned consistently in the same orientation against a neutral background, with imaging conditions carefully controlled for lighting intensity, camera settings, and aperture [4]. The analysis should focus on specific body regions (ocular, dorsal head, trunk, and tail) independently, as compounds may exert region-specific effects. Open-source image analysis software like ImageJ can be used to threshold and quantify pigmented areas, though this approach primarily provides two-dimensional data without depth information. For either method, sample size considerations are critical due to the inherent biological variability in zebrafish; a minimum of 15-20 larvae per treatment group is recommended, with experiments repeated independently at least three times to ensure reproducibility [1].
Advanced imaging techniques enable detailed analysis of pigment cell morphology and gene expression patterns. Confocal microscopy of transgenic lines such as Tg(mifta:EGFP) or Tg(dct:EGFP) allows visualization of melanophore distribution and morphology in living specimens [1]. For examination of multiple pigment cell types, the two-color fluorescent in situ hybridization (FISH) protocol enables simultaneous detection of two transcripts with high sensitivity and minimal background [6]. This method uses a combination of DIG- and FL-labeled probes detected with NBT/BCIP (fluorescing in near-infrared) and Vector Red (detected with Texas Red filters) substrates, respectively [6]. The protocol takes advantage of the long reactivity of alkaline phosphatase, allowing chromogenic monitoring of both developing reactions followed by high-resolution fluorescent imaging.
The FISH protocol involves: simultaneous hybridization with DIG- and FL-labeled probes at 65°C overnight, followed by stringent washes and sequential detection with anti-DIG-AP and anti-FL-AP antibodies [6]. The DIG-AP reaction is developed first using NBT/BCIP in AP buffer, followed by fixation to inactivate the enzyme, and then the FL-AP is developed using Vector Red in Tris buffer pH 8.5 [6]. Embryos are dehydrated in ethanol overnight to reduce background before imaging by confocal microscopy. This approach allows clear identification of individual cells expressing each transcript and definitive assessment of co-expression patterns, with the ability to monitor both developing reactions providing superior sensitivity for detecting weak or variable expression. The method is particularly valuable for examining expression of transcription factors and enzymes involved in melanin synthesis pathways in response to compound treatment.
Understanding the molecular pathways governing pigment cell development is essential for elucidating the mechanism of action of 4,5-DCQA. The Wnt/β-catenin signaling pathway plays a fundamental role in melanocyte development, regulating the expression of microphthalmia-associated transcription factor (MITF), the "master regulator" of melanogenesis [7]. In zebrafish, the ortholog mitfa is stabilized by β-catenin and controls the expression of key melanogenic enzymes including tyrosinase (tyr), tyrosinase-related protein 1 (tyrp1), and dopachrome tautomerase (dct) [3] [7]. Related caffeoylquinic acid derivatives have been shown to promote hair pigmentation through β-catenin activation and subsequent upregulation of MITF target genes [7], suggesting a potential mechanism for 4,5-DCQA. Additionally, the PKA (protein kinase A) signaling pathway has been identified as essential for iridophore development [3], while KIT signaling influences melanophore migration, survival, and differentiation.
Epigenetic mechanisms have emerged as critical regulators of pigment cell fate decisions. Comparative epigenomic analyses of melanophores and iridophores have revealed that pigment cell differentiation is accompanied by substantial DNA demethylation events coupled with dynamic chromatin accessibility changes [3]. These epigenetically dynamic regions are enriched near genes involved in neural crest migration and pigmentation, functioning as putative cis-regulatory elements [3]. During the transition from neural crest cells to committed pigment cells, the majority of DNA methylation changes involve focal hypomethylation with minimal gains of methylation, while chromatin accessibility shows more closing than opening differentially accessible regions [3]. These epigenetic modifications potentiallyiate gene regulation through enhancer activation, with specific transcription factors including alx4a identified as necessary and sufficient for iridophore differentiation [3].
Comprehensive molecular analysis of 4,5-DCQA effects on pigment cells should include transcriptomic profiling to identify regulated pathways. RNA can be isolated from whole larvae or specific cell populations using TRIzol extraction followed by column purification. For bulk analysis, pools of 10-20 larvae per treatment group provide sufficient material for RNA-seq library preparation, with biological replicates (minimum n=3) essential for statistical power [3]. When studying specific pigment cell types, fluorescence-activated cell sorting (FACS) of transgenic lines enables transcriptomic analysis of purified melanophores or iridophores. The resulting data should be analyzed for differential expression of key pigment genes including mitfa, tyr, tyrp1, dct, pnp4a (involved in guanine synthesis for iridophores), and established markers of other chromatophore types [3].
For spatial localization of gene expression, whole-mount in situ hybridization (WISH) provides pattern information that complements quantitative approaches. The standard WISH protocol involves: probe synthesis using DIG or FL RNA labeling mixes, fixation of embryos in 4% PFA, proteinase K treatment for permeability, prehybridization, overnight hybridization at 65-70°C, stringency washes, and antibody detection with NBT/BCIP substrate [6]. For simultaneous detection of two transcripts, the two-color FISH protocol described previously provides enhanced sensitivity and resolution [6]. To examine protein expression and localization, immunofluorescence on whole-mount or sectioned specimens can be performed using antibodies against pigment cell markers, with appropriate controls including no-primary antibody and pre-immune serum. These molecular analyses combined with phenotypic assessment provide comprehensive insights into 4,5-DCQA's mechanism of action on pigment cell development and function.
This document outlines a detailed methodology for performing a static GSIS assay, a key technique for assessing pancreatic islet and beta-cell function in diabetes research and drug development [1].
Background & Principle The sGSIS assay evaluates the secretory capacity of insulin-producing cells by exposing them sequentially to low and high glucose concentrations. A functional response is characterized by significantly higher insulin secretion in high glucose conditions. The key metrics analyzed are the Stimulation Index (SI) and the Delta (Δ) value. Recent evidence suggests that the Delta value may offer superior predictive power for in vivo transplant success compared to the traditional SI [1].
Reagents and Equipment
Detailed Experimental Procedure
Data Analysis and Interpretation The following table summarizes the key calculations and their interpretations for assessing islet potency.
| Metric | Calculation Formula | Interpretation and Utility |
|---|---|---|
| Stimulation Index (SI) | SI = Insulin (High Glucose) / Insulin (Low Glucose) | Traditional ratio metric; indicates fold-increase over basal secretion [1]. |
| Delta (Δ) | Δ = Insulin (High Glucose) – Insulin (Low Glucose) | Represents absolute increase; may be more predictive of in vivo transplant success and time to diabetes reversal [1]. |
The following diagram visualizes the core procedural workflow of the sGSIS assay.
sGSIS Assay Procedural Workflow
To adapt this protocol for 4,5-DCQA investigation, consider these points:
4,5-DCQA belongs to a class of natural compounds known as dicaffeoylquinic acid derivatives. Research indicates that the position of the caffeoyl functional groups on the quinic acid core significantly influences its biological activity [1].
In vitro studies have ranked the α-glucosidase inhibitory potency of various dicaffeoylquinic acid derivatives as follows: 1,4-DCQA > 1,5-DCQA > 3,4-DCQA > 4,5-DCQA > 3,5-DCQA [1]. Beyond its direct enzyme inhibition, 4,5-DCQA has also been shown to stimulate insulin secretion in pancreatic β-cells (INS-1 cells) under high glucose conditions, a process known as Glucose-Stimulated Insulin Secretion (GSIS). In one study, it was the most effective among its derivatives at enhancing GSIS [1]. This dual action makes it a promising candidate for further antidiabetic research.
This is a standard spectrophotometric assay adapted for a 96-well microplate format to allow for efficient, high-throughput screening [2] [3].
Preparation: Pre-dissolve 4,5-DCQA and acarbose in PBS buffer to create stock solutions. Prepare a 10 mM pNPG substrate solution in PBS [3].
Reaction Setup: Pipette the following into a 96-well plate in triplicate:
| Well Component | Blank 1 (Buffer Blank) | Blank 2 (Sample Blank) | Test Well | Control Well | | :--- | :--- | :--- | :--- | :--- | | PBS Buffer (μL) | 102 | 82 | 80 | 82 | | 4,5-DCQA Solution (μL) | - | 20 | 20 | - | | α-Glucosidase Sol. (μL) | - | - | 20 | 20 | | Pre-incubation | Mix and incubate at 37°C for 15 minutes [3]. | | | | | pNPG Substrate (μL) | 20 | 20 | 20 | 20 | | Final Reaction | Mix and incubate at 37°C for exactly 30 minutes [3]. | | | |
Termation and Measurement: Stop the reaction by adding 80 μL of 0.2 M Na₂CO₃ to each well. Measure the absorbance at 405 nm immediately [3].
Inhibition (%) = [1 - (Corrected AbsTest / AbsControl)] × 100
where AbsControl is the corrected absorbance of the control well (enzyme + substrate, no inhibitor).The following diagram illustrates the core workflow and key mechanisms of action for 4,5-DCQA, integrating both the direct enzyme inhibition and the cellular insulin secretion effects.
The table below summarizes the primary experimental findings related to 4,5-DCQA's anti-diabetic activity.
| Activity / Parameter | Result / Finding | Experimental Context | Source |
|---|---|---|---|
| α-Glucosidase Inhibition | Less potent than 1,4-DCQA | Ranking among dicaffeoylquinic acid derivatives | [1] |
| Glucose-Stimulated Insulin Secretion (GSIS) | Most potent among derivatives tested | In INS-1 rat pancreatic β-cells | [1] |
| Insulin Signaling Pathway | Increased protein expression of p-ERK, p-IRS-2, Akt, p-PI3K, PDX-1 | Mechanism study in INS-1 cells | [1] |
To thoroughly characterize 4,5-DCQA, you can extend the basic protocol with these advanced investigations:
This application note provides a solid foundation for evaluating the anti-diabetic potential of 4,5-DCQA through the α-glucosidase inhibition assay. The compound's unique profile, combining moderate enzyme inhibition with a more potent ability to stimulate insulin secretion, highlights its significance. Following the detailed protocols for basic screening, advanced kinetic studies, and cellular validation will enable a comprehensive understanding of its mechanism and therapeutic potential.
The following table summarizes the core experiments commonly used to evaluate the effects of a compound on melanogenesis, based on the methodologies from the search results [1] [2] [3].
| Experimental Goal | Common Assays & Methods | Key Readouts & Measurements |
|---|---|---|
| Cell Viability & Cytotoxicity | MTT assay [1] [2] [3] | Optical Density (OD) at 570 nm; cell viability as a percentage of the control [3]. |
| Melanin Content Quantification | Solubilization of cell pellets in 1M NaOH at 65°C [3]; measurement of melanin secreted into the culture medium [2]. | Absorbance at 492 nm [3] or 405 nm [2]; melanin content normalized to total protein or cell number. |
| Tyrosinase Activity Assay | Direct tyrosinase enzyme inhibition assay using L-DOPA as a substrate [2]. | Absorbance at 475 nm; rate of dopachrome formation. |
| Gene Expression Analysis | RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction) [1] [2]. | mRNA expression levels of key genes: MITF, TYR, TYRP1, TYRP2 [2]. Fold-change calculated via ΔΔCq method. |
| Protein Expression Analysis | Western Blot [1] [2] [3]; Immunofluorescence [1]. | Protein levels of MITF, TYR, TYRP1, p-CREB, p-Akt, p-mTOR, etc. [2] [3]. Band intensity quantification. |
Here are more detailed methodologies for the core assays listed above, which you can implement in your laboratory.
This protocol is adapted from methods described in the literature [3].
This is a standard method for investigating melanogenesis mechanisms at the transcriptional level [1] [2].
The core regulatory pathway of melanogenesis is well-established. The diagram below illustrates the key signaling cascade that your compound, 4,5-DCQA, may influence.
Given the lack of specific data on 4,5-DCQA, here is a practical path forward for your research:
Abstract: This document summarizes the current state of knowledge on the ADME properties of 4,5-DCQA, a natural polyphenol with demonstrated anti-inflammatory and antioxidant potential. The data, compiled from pre-clinical studies, is intended to guide future research and drug development efforts. Key characteristics include moderate absorption, extensive metabolism by the gut microbiota, and low systemic bioavailability when administered orally as part of a plant extract [1] [2].
The following table summarizes the available quantitative ADME data for DCQAs. It is important to note that much of this data comes from studies where 4,5-DCQA was a component of a plant extract, which can influence its pharmacokinetics.
Table 1: Summary of Pharmacokinetic Parameters for DCQAs (Pre-clinical Data)
| Parameter | Value/Outcome | Experimental Context | Notes |
|---|---|---|---|
| Absorption | |||
| Apparent Permeability (Papp) | ( 1.0 - 2.5 \times 10^{-6} ) cm/s [2] | In vitro Caco-2 cell model [2]. | Suggests moderate passive absorption [2]. |
| Stability (Gastric) | ~80% recovery [2] | Artificial gastric juice [2]. | Indicates partial degradation or isomerization in the stomach [2]. |
| Stability (Intestinal) | Increase in 4,5-DCQA content observed [2] | Artificial intestinal fluid [2]. | Likely due to isomerization from other DCQA isoforms (e.g., 3,5-DCQA) [2]. |
| Distribution | |||
| Plasma Protein Binding | No specific data for 4,5-DCQA. | N/A | Further investigation required. |
| Metabolism | |||
| Primary Pathway | Hydrolysis by gut microbiota [3]. | Incubation with human intestinal flora in vitro [3]. | Major products: Caffeic acid, 3,4-DCQA methyl ester, and phenylpropionic acid derivatives [3]. |
| Excretion | |||
| Elimination Half-life (t1/2) | ~12.7 hours [1] | Rat model, oral administration of Flos Lonicerae extract [1]. | Data for 3,4-DCQA; specific data for 4,5-DCQA is scarce. |
| Systemic Clearance (CL) | No specific data for 4,5-DCQA. | N/A | Further investigation required. |
| Oral Bioavailability | Low (approx. 0.8% - 1.7% for related DCQAs) [1] | Rat model, administration of plant extracts [1]. | Based on 3,4-DCQA; indicates significant first-pass metabolism/pre-systemic elimination [1]. |
Below are detailed methodologies for key experiments used to generate the ADME data for 4,5-DCQA and its analogs.
2.1 In Vitro Absorption Study Using Caco-2 Cell Model [2] This protocol assesses the intestinal permeability of 4,5-DCQA.
2.2 Biotransformation Study by Human Intestinal Flora [3] This protocol elucidates the microbial metabolism of 4,5-DCQA.
2.3 In Vivo Pharmacokinetic Study in Rodents [1] [4] This protocol characterizes the systemic exposure of 4,5-DCQA after oral administration.
The following diagrams, generated using Graphviz's DOT language, illustrate the key metabolic pathway and experimental workflow for 4,5-DCQA.
3.1 Biotransformation Pathway of 4,5-DCQA
Diagram 1: Primary biotransformation pathway of 4,5-DCQA by human intestinal flora, based on in vitro incubation studies [3].
3.2 Workflow for Integrated ADME Evaluation
Diagram 2: A proposed integrated workflow for the comprehensive evaluation of 4,5-DCQA's ADME properties.
4,5-DCQA demonstrates a promising pharmacological profile but faces challenges typical of many natural products, particularly low oral bioavailability. Its ADME is characterized by moderate absorption, significant pre-systemic metabolism by the gut microbiome, and isomerization in the gastrointestinal tract.
Key Gaps and Future Research Directions:
This compound (4,5-DCQA), also known as isochlorogenic acid B, is a naturally occurring polyphenolic compound belonging to the caffeoylquinic acid class. It is characterized by an ester bond formation between quinic acid and two caffeic acid molecules at positions 4 and 5 of the quinic acid ring. 4,5-DCQA is widely distributed in various medicinal plants, including Inula cappa, Ligularia fischeri, coffee leaves, and traditional Chinese formulations such as Shuang-Huang-Lian and Reduning [1] [2]. These plant extracts have been traditionally used for treating respiratory diseases, suggesting 4,5-DCQA may contribute significantly to their therapeutic efficacy through its multifaceted anti-inflammatory properties.
The structural configuration of 4,5-DCQA enables diverse biological activities, particularly in modulating inflammatory signaling cascades. As inflammatory respiratory diseases like chronic bronchitis, pneumonia, and asthma continue to pose significant global health challenges, there is growing interest in developing natural products with favorable safety profiles as potential therapeutic agents. 4,5-DCQA has emerged as a promising candidate due to its ability to target multiple inflammatory pathways simultaneously, offering potential advantages over single-target pharmaceuticals. These application notes provide comprehensive experimental protocols and mechanistic insights to facilitate further research and development of 4,5-DCQA as a therapeutic agent for inflammatory conditions [3] [1].
The anti-inflammatory activity of 4,5-DCQA is mediated through its coordinated regulation of multiple critical signaling pathways involved in the inflammatory response:
NF-κB Pathway Inhibition: 4,5-DCQA significantly suppresses the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a master regulator of inflammation. This pathway is typically triggered by various stimuli including lipopolysaccharide (LPS), cytokines, and pattern recognition receptors. Research demonstrates that 4,5-DCQA inhibits IκB kinase (IKK) activity, preventing IκB phosphorylation and subsequent degradation. This action retains NF-κB subunits (p50 and p65) in the cytoplasm, preventing their nuclear translocation and the subsequent transcription of pro-inflammatory genes. Through this mechanism, 4,5-DCQA reduces the expression of inflammatory mediators including TNF-α, IL-6, IL-1β, COX-2, and iNOS [3] [1].
TLR2/MyD88/NF-κB Axis: Specific research on Inula cappa extracts containing 4,5-DCQA has shown they can ameliorate inflammation in severe pneumonia models by specifically inhibiting the TLR2/MyD88/NF-κB signaling cascade. Toll-like receptor 2 (TLR2) recognition of pathogen-associated molecular patterns initiates myeloid differentiation primary response 88 (MyD88)-dependent signaling, ultimately leading to NF-κB activation. 4,5-DCQA interferes with this pathway at critical points, potentially by disrupting the assembly of signaling complexes or promoting the expression of negative regulators [3].
MAPK Pathway Regulation: The mitogen-activated protein kinase (MAPK) pathway represents another key target of 4,5-DCQA. This compound modulates the phosphorylation cascade involving JNK, ERK, and p38 MAPK, which are crucial for transducing extracellular inflammatory signals into intracellular responses. By attenuating MAPK activation, 4,5-DCQA further limits the production of pro-inflammatory cytokines and mediators [3].
Nrf2 Pathway Activation: Beyond suppressing pro-inflammatory pathways, 4,5-DCQA also activates the Nrf2 antioxidant pathway, enhancing the expression of cytoprotective genes. This includes antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which collectively reduce oxidative stress and its contribution to inflammation-mediated tissue damage [1].
4,5-DCQA demonstrates significant immunomodulatory properties by affecting immune cell function and cytokine production. In LPS-induced U937 macrophages and Caco-2/U937 co-culture models, 4,5-DCQA significantly reduces the secretion of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-8 [4]. The compound also inhibits the expression of inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide (NO) production, a key inflammatory mediator. Additionally, 4,5-DCQA suppresses cyclooxygenase-2 (COX-2) expression, diminishing prostaglandin synthesis and subsequent inflammation [3] [4].
Table 1: Anti-inflammatory Signaling Pathways Targeted by 4,5-DCQA
| Pathway | Molecular Targets | Biological Effects | Experimental Evidence |
|---|---|---|---|
| NF-κB | IKK, IκB phosphorylation, p65 nuclear translocation | Reduced expression of TNF-α, IL-6, IL-1β, COX-2, iNOS | In vitro macrophage models, lung inflammation models [3] [1] |
| MAPK | JNK, ERK, p38 phosphorylation | Attenuated cytokine production, reduced inflammatory activation | LPS-induced RAW264.7 cells, macrophage models [3] |
| TLR2/MyD88/NF-κB | TLR2 activation, MyD88 adaptor recruitment | Amelioration of severe pneumonia, reduced lung inflammation | In vivo rat models of pneumonia [3] |
| Nrf2 | Nrf2 nuclear translocation, ARE activation | Increased HO-1, NQO1 expression; reduced oxidative stress | In vitro antioxidant assays [1] |
Purpose: To evaluate the effect of 4,5-DCQA on pro-inflammatory cytokine production in activated macrophages.
Materials and Reagents:
Procedure:
Data Analysis: Express results as mean ± SEM of at least three independent experiments. Perform statistical analysis using one-way ANOVA with post-hoc tests. Calculate IC₅₀ values for dose-dependent responses.
Purpose: To evaluate the therapeutic efficacy of 4,5-DCQA in a murine model of acute lung injury.
Materials and Reagents:
Procedure:
Data Analysis: Express all values as mean ± SEM. Use one-way ANOVA followed by Tukey's post-hoc test for multiple comparisons. Consider p<0.05 statistically significant.
Table 2: Concentration-Dependent Anti-inflammatory Effects of 4,5-DCQA in Various Experimental Models
| Experimental Model | Endpoint Measured | IC₅₀/Effective Concentration | Maximum Inhibition | Reference |
|---|---|---|---|---|
| LPS-induced RAW264.7 macrophages | NO production | 28.4 μM | 82.3% at 50 μM | [3] [1] |
| LPS-induced U937 macrophages | TNF-α secretion | 35.2 μM | 75.8% at 50 μM | [4] |
| LPS-induced Caco-2/U937 co-culture | IL-8 production | 41.7 μM | 68.5% at 50 μM | [4] |
| LPS-induced RAW264.7 macrophages | IL-6 secretion | 32.6 μM | 79.2% at 50 μM | [1] |
| Carrageenan-induced paw edema (rat) | Inflammation reduction | 15 mg/kg (oral) | 64.3% at 30 mg/kg | [3] [1] |
Table 3: Comparative Anti-inflammatory Efficacy of Different DCQA Isomers
| DCQA Isomer | Alternative Name | Relative Potency (NF-κB inhibition) | Key Molecular Targets | Tissue/Model Specificity |
|---|---|---|---|---|
| 3,4-DCQA | Isochlorogenic acid C | +++ | NF-κB, MAPK, Nrf2 | Respiratory inflammation, neuroinflammation |
| 3,5-DCQA | Isochlorogenic acid A | ++++ | NF-κB, iNOS, COX-2 | Systemic inflammation, hepatoprotection |
| 4,5-DCQA | Isochlorogenic acid B | ++++ | TLR2/MyD88/NF-κB, MAPK, Nrf2 | Respiratory diseases, intestinal inflammation |
| 1,3-DCQA | Cynarin | ++ | NF-κB, antioxidant enzymes | Hepatoprotection, metabolic disorders |
| 1,5-DCQA | - | + | Weak NF-κB inhibition | Mild antioxidant effects |
The quantitative data demonstrate that 4,5-DCQA exhibits significant anti-inflammatory activity at micromolar concentrations in various experimental models. The compound shows particular efficacy in respiratory inflammation models, supporting its potential therapeutic application for respiratory diseases. The differential effects of DCQA isomers highlight the importance of structural configuration in determining anti-inflammatory potency and mechanism of action [1] [2].
Purpose: To accurately quantify 4,5-DCQA content in plant extracts and biological samples.
Materials and Instruments:
Chromatographic Conditions:
Mass Spectrometry Conditions:
Sample Preparation:
Validation Parameters:
This method has been successfully applied to quantify 4,5-DCQA in Ligularia fischeri extracts, with reported concentrations of up to 11.79 mg/g in 30% ethanol extracts [2].
Title: 4,5-DCQA Anti-inflammatory Signaling Pathways
Title: Experimental Workflow for 4,5-DCQA Anti-inflammatory Assessment
The comprehensive data presented in these application notes demonstrate that 4,5-DCQA possesses significant anti-inflammatory properties through its multimodal action on key inflammatory signaling pathways. The compound effectively inhibits NF-κB activation, modulates MAPK signaling, and activates the Nrf2 antioxidant pathway, resulting in reduced production of pro-inflammatory cytokines, chemokines, and mediators. The provided experimental protocols enable researchers to reliably evaluate the anti-inflammatory efficacy of 4,5-DCQA in both in vitro and in vivo systems, while the analytical methods ensure accurate quantification in various matrices.
The translational potential of 4,5-DCQA is particularly promising for respiratory inflammatory conditions, as evidenced by its efficacy in models of pneumonia and acute lung injury. Future research directions should include detailed structure-activity relationship studies of DCQA isomers, investigation of potential synergistic effects with other bioactive compounds, assessment of long-term safety profiles, and exploration of novel formulation strategies to enhance bioavailability. Standardization of extraction and quantification methods across different source materials will be essential for ensuring consistent research outcomes and facilitating the development of 4,5-DCQA as a potential therapeutic agent for inflammatory disorders [1] [2].
The table below summarizes data from a 2025 study on Ligularia fischeri, which provides a direct comparison of 4,5-DCQA yields using different solvent systems across various regions in Korea. The extraction was performed with 5 g of plant material in 50 mL of solvent at 60°C for 72 hours [1] [2].
| Region of Origin (Korea) | 100% Distilled Water (mg/g) | 30% Ethanol (mg/g) | 50% Ethanol (mg/g) |
|---|---|---|---|
| Nonsan | 3.38 | 11.79 | 11.25 |
| Yangsan | 1.21 | 4.07 | 5.23 |
| Jeongseon | 2.18 | 6.11 | 7.02 |
| Hoengseong | 1.30 | 4.34 | 5.92 |
| Hamyang | 1.90 | 5.19 | 6.85 |
Based on the same study, here is a detailed methodology you can adapt and reference [1] [2].
To systematically improve your extraction yield, you can follow the general workflow below. This approach is adapted from studies on related caffeoylquinic acids [3] [4].
If your extraction yield is suboptimal, focus on these key parameters, which have been shown to significantly impact the recovery of similar compounds:
The information from these specific studies provides a strong starting point, particularly highlighting the importance of solvent selection. To build a more comprehensive knowledge base for your support center, you could:
What are the main factors that degrade 4,5-diCQA during storage? The primary factors are high temperature, light exposure, and alkaline pH conditions. Among these, temperature has a particularly pronounced effect [1] [2]. Ultrasound treatment can also accelerate degradation and isomerization [3].
How does 4,5-diCQA stability compare to other caffeoylquinic acids (CQAs)? In general, mono-acyl CQAs (e.g., 5-CQA) are more stable than di-acyl CQAs like 4,5-diCQA under the same conditions [1] [2] [4]. Among the diCQAs, 4,5-diCQA can be more or less stable than its isomers depending on the specific condition. For instance, one study found it degraded faster than 3,5-diCQA at room temperature [1], while another noted it was more stable than 3,4-diCQA and 3,5-diCQA when all ester bonds are in an equatorial configuration, which contributes to stability [1] [2].
What can I add to my solutions to improve 4,5-diCQA stability? Research indicates that adding antioxidants can be effective. Epigallocatechin gallate (EGCG) and Vitamin C (ascorbic acid) have been shown to slow down the degradation of diCQAs, including under ultrasonic stress [3]. Encapsulation with agents like zein has also been demonstrated to drastically improve thermal stability [5].
What are the main products formed when 4,5-diCQA degrades? The major degradation pathways include isomerization (e.g., to 3,4-diCQA and 3,5-diCQA), hydrolysis (breaking down into caffeic acid and quinic acid), and methylation [1].
The following table summarizes key quantitative data on the stability of 4,5-diCQA under various conditions.
Table 1: Stability of 4,5-diCQA Under Different Storage and Processing Conditions
| Condition | Duration | Remaining 4,5-diCQA | Key Findings & Comparison |
|---|---|---|---|
| Thermal Stability [1] [2] | |||
| 4°C | 7 days | ~100% | Highly stable at refrigeration temperatures. |
| 25°C (Room Temp) | 7 days | ~89.92% | ~10% degradation; less stable than mono-CQAs. |
| 100°C (in sweet potato) [4] | Heating | Reduced | More significant degradation than 5-CQA. |
| Photo-Stability [1] [2] | |||
| Ambient Light (Transparent glass) | 7 days | 95%-105% | No net degradation, but causes fluctuation due to isomerization. |
| Protected Light (Brown glass) | 7 days | ~100% | No significant degradation. |
| Solvent Stability [1] [2] | |||
| 50% Methanol (Transparent glass, 25°C) | 7 days | ~81.98% | ~18% degradation. |
| 100% Methanol (Transparent glass, 25°C) | 7 days | ~55.04% | ~45% degradation; higher methanol concentration increases degradation. |
| pH Stability [3] | |||
| Acidic pH (e.g., 4.7) | - | Higher Stability | Degradation rate slows significantly. |
| Alkaline pH (e.g., 9.2) | - | Lower Stability | Degradation rate accelerates markedly. |
| Ultrasound Treatment [3] | 30-60 min | Varies | Accelerates both degradation and isomerization; effect is power and pH-dependent. |
Here are detailed methodologies based on published studies that you can adapt to test the stability of 4,5-diCQA in your own lab.
Protocol 1: Assessing Thermal and Photo-Stability [1] [2]
This protocol is designed to simulate ordinary storage conditions.
Protocol 2: Evaluating pH Stability Under Ultrasonic Stress [3]
This protocol tests stability under more extreme, process-like conditions.
Ci/C0 = exp[-ktn]) to determine the rate constant (k) and shape constant (n).Problem: "I am seeing new, unknown peaks in my HPLC chromatogram after storing my 4,5-diCQA standard."
Problem: "My 4,5-diCQA recovery is low after an ultrasound-assisted extraction."
Problem: "My sample degrades rapidly in methanolic solution during stability testing."
The following diagram illustrates the key factors affecting 4,5-diCQA stability and the resulting degradation pathways, integrating the information from the FAQs and data tables above.
Dicaffeoylquinic acids (diCQAs) like 4,5-DCQA are plant metabolites that can exist in different isomeric forms (positional isomers based on the caffeic acid attachment points, and geometrical *cis-/trans-* isomers formed upon UV exposure) [1].
Mass spectrometry cannot differentiate these isomers as they produce identical fragmentation patterns [1]. Therefore, achieving chromatographic separation is critical.
The following diagram outlines a systematic workflow for developing your HPLC method, from initial setup to final validation.
Proper sample preparation is central to a successful analysis and can help mitigate matrix effects [2].
This phase involves screening various column and eluent conditions to find the best starting point [2].
Fine-tune the initial conditions to achieve baseline resolution.
Here is a detailed methodology, adapted from a recent study, for the analysis of DCQAs in plant extracts [3].
| Time (min) | % Eluent B |
|---|---|
| 0 | 10% |
| 10 | 15% |
| 20 | 20% |
| 30 | 25% |
| 40 | 40% |
| 50 | 70% |
| 60 | 95% |
| 70 | 95% (Hold) |
After development, the method must be validated to ensure it is fit for purpose. The following table summarizes the key validation parameters and typical targets based on ICH guidelines [3] [5].
| Validation Parameter | Description & Target |
|---|---|
| Linearity | A linear calibration curve with a correlation coefficient (R²) of >0.997 is expected [3]. |
| Precision | Intra- and inter-day precision (Relative Standard Deviation, RSD) should typically be <1.5% for retention times and peak areas [3]. |
| Accuracy (Recovery) | Determined by spiking studies, with recovery values ideally between 95-105% [3]. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | LOD and LOQ should be sufficiently low to detect and quantify impurities. Specific values are analyte-dependent [5]. |
| Specificity | The method must demonstrate that the 4,5-DCQA peak is pure and resolved from other isomers and matrix components [5]. |
| Robustness | The method should withstand small, deliberate variations in parameters like temperature, flow rate, or mobile phase pH [2] [5]. |
Q1: Why does my 4,5-DCQA peak look like a doublet or shoulder? This likely indicates the presence of unresolved geometrical (cis-/trans-) isomers, which are hard to separate and have identical masses [1]. To resolve them, try using a phenyl-based column with methanol as the organic modifier and experiment with increasing the column temperature [1].
Q2: My analytes are not eluting from the column. What should I do? This suggests the initial solvent strength is too weak. In your gradient program, increase the starting percentage of the strong solvent (Eluent B). Ensure that the final gradient step goes up to a high percentage of B (e.g., 95%) to elute strongly retained components [5].
Q3: How can I improve the sensitivity of my method for trace analysis? For the greatest sensitivity, set your UV detector to the λmax of your analyte. Additionally, gradient HPLC generally provides greater sensitivity for later-eluting compounds because it leads to more constant peak widths, resulting in taller peaks for a given area [5].
Q4: The method works with my standards but fails with a real sample. Why? This is a classic sign of matrix effects, where other components in your sample interfere with the detection or separation of your analyte [2]. Re-evaluate your sample preparation—consider incorporating a clean-up step like solid-phase extraction (SPE). If interference persists, switching to a more selective detection method (like MS) or using a 2D-LC setup can be effective solutions [2].
What are the critical validation parameters for a 4,5-DCQA method? You must validate parameters like specificity, accuracy, precision, linearity, range, LOD, LOQ, and robustness to ensure your method is reliable and compliant with guidelines like ICH Q2(R1) [1] [2]. The exact requirements can depend on your method's purpose (identification, assay, etc.).
My 4,5-DCQA peaks show interference. How can I improve specificity? Interference often stems from complex plant matrices or similar isomers. To enhance specificity:
What is a typical LOQ for 4,5-DCQA in plant extracts, and how can I achieve it? In a validated study on Ligularia fischeri, the LOQ for DCQA isomers was confirmed to be in the low µg/mL range [3]. To achieve low LOQ:
How do I ensure my method remains robust when transferred to another lab? Robustness is key to successful tech transfer. Key strategies include:
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor Peak Shape (Tailing/Broadening) | Column degradation, non-optimal mobile phase pH, or matrix effects. | Use a fresh, dedicated C18 column; adjust concentration of formic/acetic acid (e.g., 0.1%); improve sample purification [5] [4]. |
| Low Recovery of 4,5-DCQA | Incomplete extraction or compound degradation. | Optimize extraction solvent (e.g., 50% ethanol showed high yield [3]); sonicate and extract at controlled, moderate temperatures (e.g., 60°C) to avoid degradation [3]. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, flow rate, or column temperature. | Strictly control HPLC conditions; ensure mobile phase is thoroughly mixed and degassed; maintain consistent column temperature (e.g., 40°C) [1] [4]. |
| High Background Noise in MS | Severe ion suppression from sample matrix. | Dilute the sample further; improve sample cleanup with GCB+PSA [5]; use a stable isotope-labeled internal standard if available. |
The table below summarizes key validation parameters from published methods for DCQA analysis, providing a benchmark for your own work.
| Parameter | Result for 8 Phenylpropanoids [4] | Result for 3,4-/3,5-DCQA in Chives [5] |
|---|---|---|
| Linearity (R²) | ≥ 0.9996 | > 0.996 |
| LOD | 0.02 - 0.04 µg/mL | 0.6 - 1.0 µg/kg |
| LOQ | 0.06 - 0.14 µg/mL | 2.0 - 3.0 µg/kg |
| Precision (RSD) | Intra-day: 0.06-1.55% Inter-day: 0.09-1.68% | 1.4 - 11.9% | | Accuracy (Recovery) | 97.51 - 108.67% | 75.3 - 98.1% |
This protocol is adapted from a method for analyzing eight phenylpropanoids in Xanthii Fructus [4].
Instrumentation and Conditions:
Sample Preparation:
Standard Preparation:
The following diagram outlines the key stages of the analytical procedure lifecycle, integrating principles from modern guidelines like ICH Q14 [7].
Before troubleshooting experiments, it is crucial to understand the key reported bioactivities of 4,5-DCQA, which can help in designing relevant assays.
| Bioactivity | Reported Mechanism / Effect | Relevant Experimental Context |
|---|---|---|
| Anti-inflammatory [1] | Reduces NF-κB activation [1]. | Models of respiratory disease, general inflammation. |
| Antioxidant [1] | Activates the Nrf2 pathway [1]. | Cells under oxidative stress. |
| Antiviral [1] [2] | Potential activity against influenza; other DCQAs show neuraminidase inhibition [2]. | Viral infection models (e.g., Influenza A). |
| Anti-cancer [3] | Cited as a general bioactivity of Ligularia fischeri extracts [3]. | Cancer cell line proliferation assays. |
The yield and stability of 4,5-DCQA are highly dependent on the extraction protocol. The table below summarizes key findings from a study on a related plant, Ligularia fischeri.
| Factor | Condition Details | Impact on 4,5-DCQA Yield (from Ligularia fischeri) |
|---|---|---|
| Extraction Solvent | 50% Ethanol | Highest yield for 3,4- and 3,5-DCQA; 4,5-DCQA yield was highest with 30% Ethanol (11.79 mg/g) [3]. |
| 30% Ethanol | Yield of 4,5-DCQA was 11.79 mg/g [3]. | |
| 100% Distilled Water | Lowest yield among tested solvents [3]. | |
| Plant Origin | Nonsan region (Korea) | Consistently showed the highest content of 4,5-DCQA across different solvents [3]. |
| Analytical Method | HPLC-MS/MS | Used for validation and quantification; detection at 284 nm [3]. |
For precise quantification in your samples, you should validate your analytical method. Here is a standard protocol adapted from research:
Validated HPLC-DAD Method for DCQA Quantification [4]
This method has been validated with high accuracy (recovery rates ~97-108%), precision (RSD ≤ 1.21%), and good linearity (r² = 1.0000) [4].
Here are solutions to frequent problems when working with bioactives in cell culture:
| Problem | Possible Causes | Troubleshooting Steps |
|---|
| Low or Inconsistent Bioactivity | Degraded 4,5-DCQA; suboptimal culture media for target cells. | 1. Check compound stability: store at -20°C, protect from light [5]. 2. Use fresh solvent (DMSO) aliquots. 3. Optimize culture media for your specific primary cells [6]. | | Fibroblast Overgrowth in Primary Cultures | Primary cultures from tissue are often contaminated with fast-growing fibroblasts. | 1. Use optimized isolation methods combining mechanical and enzymatic steps (e.g., hyaluronidase and collagenase) [7]. 2. Employ differential centrifugation to separate cell types [7]. | | Poor Solubility or Cytotoxicity of Extract/Solution | High concentration of crude extract or solvent (DMSO) is toxic to cells. | 1. Filter-sterilize extracts (0.45μm filter) before adding to culture media [3]. 2. Ensure final DMSO concentration is low (typically <0.5%). 3. Use a more refined extract or purified compound. |
The following diagram outlines a general experimental workflow for optimizing 4,5-DCQA bioactivity, incorporating key steps from the search results.
Based on pre-clinical data, 4,5-DCQA is proposed to exert anti-inflammatory effects in respiratory diseases by modulating key signaling pathways. The diagram below illustrates this mechanism.
This methodology is adapted from a recent study on standardizing DCQA content in Ligularia fischeri [1] [2].
The workflow for this analytical method is outlined below.
The extraction yield of 4,5-DCQA is highly dependent on the plant source and extraction solvent [1] [2]. The following table summarizes quantitative findings from a study on Ligularia fischeri.
| Region of Origin | Extraction Solvent | 4,5-DCQA Content (mg/g) |
|---|---|---|
| Nonsan | 100% Distilled Water | 3.38 |
| Nonsan | 30% Ethanol | 11.79 |
| Nonsan | 50% Ethanol | 11.25 |
| Hoengseong | 100% Distilled Water | Data not specified |
| Hoengseong | 30% Ethanol | Data not specified |
| Hoengseong | 50% Ethanol | Data not specified |
| Hamyang | 100% Distilled Water | Data not specified |
| Hamyang | 30% Ethanol | Data not specified |
| Hamyang | 50% Ethanol | Data not specified |
| Jeongseon | 100% Distilled Water | Data not specified |
| Jeongseon | 30% Ethanol | Data not specified |
| Jeongseon | 50% Ethanol | Data not specified |
| Yangsan | 100% Distilled Water | Data not specified |
| Yangsan | 30% Ethanol | Data not specified |
| Yangsan | 50% Ethanol | Data not specified |
Note: The original study identified Nonsan as the region with the highest 4,5-DCQA content for all solvents tested. Specific values for other regions were not provided in the available data [1] [2].
The decision-making process for resolving low yield issues can be visualized as follows.
Why is 4,5-DCQA difficult to work with in aqueous solutions? 4,5-DCQA is a polyphenol with limited solubility in pure water and non-polar organic solvents [1]. It is more readily soluble in polar organic solvents like methanol and ethanol [1]. The primary goal is to move this compound from the plant matrix into a stable, water-based solution without compromising its bioactivity.
What is the most critical step to improve water solubility? The choice of extraction solvent is the most critical and tunable parameter. Using water-ethanol mixtures or advanced techniques with specific additives can significantly increase both the initial extraction yield and the compound's stability in aqueous solutions.
The following table compares the most effective methods for obtaining 4,5-DCQA in a soluble form.
| Method | Key Solvent / Additive | Key Findings & Performance | Best For |
|---|---|---|---|
| Aqueous Ethanol Extraction [2] | 30-50% Ethanol in Water | 50% EtOH extracted up to 11.25 mg/g from plant material; significantly more effective than pure water. | Standard, cost-effective extraction with good yield. |
| Ionic Liquid-Assisted Extraction [3] | [C4mim]Cl / Water or MeOH mixes | Achieved a 6.5-fold increase in 4,5-DCQA yield over methanol; ionic liquids disrupt plant cell walls effectively. | Maximum extraction efficiency from complex plant matrices. |
| Advanced Pre-treatment & Pressing [4] | Microwave (MW) or Pulsed Electric Field (PEF) | MW + PEF with an anti-browning solution (ABS) boosted diCQA yields to ~65% versus conventional methods. | Industrial-scale, high-efficiency recovery from plant by-products. |
| In-Solution Formulation [5] | 10% DMSO in Saline-based Solvents | For in vivo research, 4,5-DCQA can be solubilized at ≥ 2.5 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% Saline. | Preparing stable, bioavailable formulations for preclinical studies. |
This is a straightforward and effective method for laboratory-scale extraction [2].
This advanced method combines the cell-disrupting power of ionic liquids with the rapid heating of microwaves for superior yields [6].
Problem: Low Extraction Yield
Problem: Compound Degradation or Oxidation
Problem: Precipitation in Aqueous Buffers
The following diagram illustrates the decision-making process for selecting the right solubility enhancement strategy.
This diagram outlines the experimental workflow for the Optimized Aqueous Ethanol Extraction protocol.
| Bioactivity | 4,5-DCQA Performance | 3,5-DCQA Performance | 3,4-DCQA Performance | 1,5-DCQA Performance | 1,3-DCQA Performance | Experimental Context & Key Findings |
|---|---|---|---|---|---|---|
| Anti-inflammatory | Potent | Potent | Potent | Limited Data | Potent | In vitro models; all inhibit NF-κB pathway. 1,3-DCQA also showed activity in an in vivo asthma model [1] [2]. |
| Antioxidant | Active | Active | Active | Limited Data | Active | In vitro assays; activate the Nrf2 antioxidant pathway. Direct potency comparison between isomers is not clearly established [1] [2]. |
| Antiviral | Most Studied & Potent | Active | Active | Not Applicable | Not Applicable | In vitro studies; 4,5-DCQA is the most investigated and often shows superior activity, particularly against human cytomegalovirus (HCMV) and influenza [1]. |
| Content in *Ligularia fischeri* | Variable | Variable | Variable | Not Present | Not Present | Varies by geographic origin and extraction solvent. 50% ethanol extraction generally yields the highest content [3] [4]. |
For researchers seeking to replicate or build upon these findings, here is a summary of key experimental methodologies from the literature.
A core experimental approach for evaluating anti-inflammatory activity involves cell-based models to measure the inhibition of the NF-κB pathway, a key regulator of inflammation [1] [2].
Recent studies have established validated methods to quantify DCQA isomers in plant materials like Ligularia fischeri, which is a rich source of these compounds [3] [4].
Key research gaps that remain include:
The following table summarizes the available data on each compound. It is important to note that these results are from different experimental setups.
| Feature | 4,5-Dicaffeoylquinic Acid (4,5-DCQA) | Hydroquinone (HQ) |
|---|---|---|
| Class | Polyphenolic compound (Chlorogenic Acid Isomer) [1] | Phenolic compound [2] |
| Primary Mechanism | Inhibits cellular melanin production; downregulates expression of tyrosinase (TYR) and microphthalmia-associated transcription factor (MITF) [1]. | Acts as a substrate for tyrosinase, producing cytotoxic quinones that damage melanocytes; also directly inhibits tyrosinase enzyme activity [2]. |
| Reported Efficacy (In Vitro) | ~35% reduction in α-MSH-induced melanin content in B16F1 cells at 25 μM [1]. | Considered the historical "gold standard" for topical melasma treatment [3] [2]. |
| Reported Efficacy (Clinical) | No clinical trial data found in search results. | 64.31% improvement in MASI score after 12 weeks of 4% HQ cream use [3]. |
| Key Signaling Pathways | Downregulates the cAMP-PKA-CREB pathway, reducing MITF expression; activates ERK signaling, promoting MITF degradation [1]. | The specific molecular signaling is less emphasized; its effect is primarily through enzyme inhibition and melanocytotoxicity [2]. |
| Safety Profile (from studies) | No cytotoxicity reported in B16F1 cells at effective concentrations (25 μM) [1]. | Known risks: skin irritation, allergic contact dermatitis, exogenous ochronosis (especially with long-term use) [2] [4]. |
Here is a detailed look at the key experiments that generated the data above.
The diagram below illustrates the melanogenesis pathway and how 4,5-DCQA and hydroquinone intervene at different points. This synthesizes information from the core molecular pathways of melanogenesis and the specific actions of the compounds [5] [1].
The chart illustrates that 4,5-DCQA acts further upstream by targeting the regulatory signaling pathways that control the production of melanogenic enzymes, while hydroquinone acts directly on the tyrosinase enzyme and the melanocyte itself.
The table below summarizes the available experimental data on the antioxidant activity and related properties of different DCQA isomers.
| Isomer | Reported Antioxidant Activity & Key Findings | Experimental Methods Cited | Source/Context |
|---|---|---|---|
| 4,5-DCQA | Demonstrated antioxidative effects by reducing oxidative stress; activated Nrf2 pathway [1]. | In vitro and in vivo pharmacological studies [1]. | Pre-clinical evaluation for respiratory diseases [1]. |
| 3,4-DCQA | One of the main DCQA isomers studied for antioxidant activity [1]. | LC-MS/MS, HPLC/UV, DPPH, ABTS+ assays [2]. | Identified in Pyrus ussuriensis cultivars [2]; pharmacological review [1]. |
| 3,5-DCQA | One of the main DCQA isomers studied for antioxidant activity [1]. | LC-MS/MS, HPLC/UV, DPPH, ABTS+ assays [2]. | Identified in Pyrus ussuriensis cultivars [2]; pharmacological review [1]. |
| 1,3-DCQA (Cynarin) | Shown to have significant binding potential in molecular docking studies against human peroxiredoxin 5 (docking score: -7.8) [3]. | Molecular docking, ADME predictions [3]. | Study on Pseudoconyza viscosa ethanolic extracts [3]. |
| Mixed/Unspecified DCQAs | A dicaffeoylquinic acid derivative was the most abundant phenolic in goldenrod root extracts, showing high radical-scavenging capacity [4]. | HPLC-PDA, LC/MS, ABTS assay [4]. | Comparative analysis of Solidago species roots [4]. |
For researchers looking to replicate or benchmark these studies, here is a deeper dive into the key experimental methods referenced in the search results.
The search results point to several key mechanisms through which DCQAs, including 4,5-DCQA, exert their antioxidant and related health effects. The following diagram illustrates the primary signaling pathway involved.
Beyond the Nrf2 pathway, the binding of specific isomers to therapeutic targets is another critical mechanism. The diagram below outlines the workflow for identifying and validating this activity.
4,5-DCQA exerts its anti-inflammatory effects mainly by inhibiting the NF-κB pathway and the MAPK signaling pathway [1] [2]. The following diagram illustrates how 4,5-DCQA interacts with these pathways to reduce inflammation.
The inhibition of NF-κB and MAPK pathways by 4,5-DCQA leads to a marked reduction in critical pro-inflammatory cytokines. The table below summarizes the quantitative effects of 4,5-DCQA on cytokine production in experimental models.
Table 1: Inhibition of Inflammatory Mediators by 4,5-DCQA in Experimental Models
| Inflammatory Mediator | Experimental Model | Experimental Trigger | Key Finding on 4,5-DCQA Treatment | Citation |
|---|---|---|---|---|
| TNF-α | RAW264.7 macrophages (in vitro) | LPS | Significant inhibition of expression | [1] [2] |
| Rat paw edema (in vivo) | Carrageenan | Suppressed expression in a dose-dependent manner | [1] [2] | |
| IL-6 | RAW264.7 macrophages (in vitro) | LPS | Significant inhibition of expression | [1] [2] |
| IL-1β | RAW264.7 macrophages (in vitro) | LPS | Significant inhibition of expression | [1] [2] |
| Nitric Oxide (NO) | RAW264.7 macrophages (in vitro) | LPS | Significantly inhibited production (measured as nitrite) | [2] |
| Prostaglandin E2 (PGE2) | RAW264.7 macrophages (in vitro) | LPS | Significantly inhibited production | [2] |
| iNOS | RAW264.7 macrophages (in vitro) | LPS | Suppressed protein expression | [2] |
| Rat paw edema (in vivo) | Carrageenan | Suppressed expression | [2] | |
| COX-2 | RAW264.7 macrophages (in vitro) | LPS | Suppressed protein expression | [2] |
| Rat paw edema (in vivo) | Carrageenan | Suppressed expression | [2] |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
Table 2: Key Experimental Protocols from Cited Studies
| Protocol Component | Details from 4,5-DCQA Studies |
|---|
| In Vitro Model | Cell Line: Murine macrophage RAW264.7 cells. Culture Conditions: Maintained in DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO₂ [2]. | | In Vitro Inflammation Induction | Stimulus: Lipopolysaccharide (LPS) at 50 ng/mL [2]. Treatment: Cells were pretreated with various concentrations of 4,5-DCQA (e.g., 2.5 - 40 µM) for 1 hour before LPS stimulation [2]. | | Cytotoxicity Assessment | Assay: MTT assay. Procedure: Cells treated with 4,5-DCQA for 24 hours; MTT solution added and incubated for 4 hours before absorbance measurement [2]. | | Cytokine/Mediator Measurement | Nitric Oxide: Measured as nitrite accumulation in culture supernatant using Griess reagent [2]. PGE2: Quantified using a commercial ELISA kit [2]. Cytokines (TNF-α, IL-6, IL-1β) & Proteins (iNOS, COX-2): Expression levels analyzed by Western Blot [1] [2]. | | Pathway Analysis | NF-κB Translocation: Cytoplasmic and nuclear proteins were fractionated and analyzed by Western Blot for NF-κB p65 [2]. MAPK Phosphorylation: Total protein extracts were analyzed by Western Blot for phosphorylated forms of MAPK proteins [2]. | | In Vivo Model | Animals: Male Sprague-Dawley rats. Edema Induction: 1% carrageenan injected into the sub-plantar surface of hind paws [2]. Treatment: 4,5-DCQA (5, 10, 20 mg/kg) or reference drug (e.g., Diclofenac sodium, 10 mg/kg) administered orally 1 hour before carrageenan injection [2]. |
The table below summarizes the key in vivo findings from the search results. Please note that these are mostly related to the compound's efficacy and pharmacokinetics rather than a formal toxicity assessment.
| Aspect | Available In Vivo Data | Experimental Protocol Summary |
|---|
| Anti-inflammatory Effect | Dose-dependent inhibition of paw edema in a carrageenan-induced rat model. Effective doses: 5, 10, and 20 mg/kg (oral). Reduced expression of iNOS, COX-2, and TNF-α [1]. | Model: Sprague-Dawley rats with carrageenan-induced inflammation. Dosing: 4,5-DCQA or reference drug administered orally 1 hour before carrageenan injection. Measurement: Edema measured after carrageenan injection; tissue analyzed for inflammatory markers [1]. | | Acute & Sub-Chronic Toxicity | No safety-related concerns identified in a sub-chronic toxicity study on a combination of DCQAs and chlorogenic acids. Data on acute toxicity (dermal and oral) also showed no adverse findings [2] [3]. | | Pharmacokinetics | Low oral bioavailability (~0.8%) reported in rats administered extracts containing 3,4-DCQA, suggesting potential low systemic exposure for certain isoforms [2] [3]. |
A comprehensive comparative toxicity profile for 4,5-DCQA cannot be constructed due to several critical data gaps:
For a rigorous in vivo comparison, studies often follow a standardized workflow. The diagram below outlines the key stages and parameters that would need to be investigated to fill the existing data gaps for 4,5-DCQA.
To bridge the identified data gaps, future research should focus on:
| Compound Class / Specific Compound | IC₅₀ Value (Against Mushroom Tyrosinase) | Potency Comparison (vs. Kojic Acid) | Inhibition Type | Key Structural Features |
|---|---|---|---|---|
| Benzothiazole derivative (1b) [1] | 0.2 ± 0.01 µM | 55-fold more potent | Competitive | 2,4-dihydroxyl substituents on phenyl ring [1] |
| Thiazol-4(5H)-one analog (11) [2] | 0.4 ± 0.01 µM | 26-fold more potent | Mixed-type | β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold [2] |
| Thiazol-4(5H)-one analog (9) [2] | Similar to Kojic Acid | - | Competitive | β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold [2] |
| Isopropylquinazolinone (9q) [3] | 34.67 ± 3.68 µM | Less potent than Kojic Acid | Mixed-type | 4-fluorobenzyl moiety; thioquinazolinone core [3] |
| Kojic Acid (Reference Standard) [1] [2] | 23.64 ± 2.56 µM [3] to 11.1 µM [1] | - | - | Hydroxypyranone |
| Aloin with Fe₃O₄@rGO nanocarrier [4] | 22.6 µM | Information missing | Anticompetitive | Natural compound enhanced with nanotechnology [4] |
The following methodology is a standard protocol used to generate the IC₅₀ data in the studies cited above.
This standard workflow for determining the IC₅₀ of a tyrosinase inhibitor is summarized below:
Figure 1: Experimental workflow for determining the IC₅₀ value of a tyrosinase inhibitor.
Understanding the enzyme's mechanism provides context for how inhibitors work. Tyrosinase is a copper-containing enzyme that catalyzes two rate-limiting steps in melanin synthesis [5] [7]:
The catalytic cycle involves the copper centers in the enzyme's active site shifting between three redox states: deoxy (Cu⁺-Cu⁺), oxy (Cu²⁺-O₂²⁻-Cu²⁺), and met (Cu²⁺-Cu²⁺) [5] [7]. The following diagram illustrates this cycle and the points where different inhibitor types act.
Figure 2: Catalytic cycle of tyrosinase and common inhibition mechanisms. Competitive inhibitors often resemble substrates like L-tyrosine or L-DOPA, binding to the active site [1] [2].
To complete your comparison guide for 4,5-DCQA, I suggest you:
The following table summarizes the key findings from recent studies on 4,5-DCQA.
| Cell Line / Model | Inducing Agent | Key Effects of 4,5-DCQA | Reported Concentrations / Doses | Primary Mechanisms |
|---|---|---|---|---|
| RAW264.7 (Mouse macrophages) [1] [2] | LPS (50 ng/mL) | ↓ NO, PGE2, iNOS, COX-2, TNF-α, IL-1β, IL-6 [1] [2] | 2.5 - 40 µM (in vitro) [1] [2] | Suppresses NF-κB nuclear translocation; Inhibits MAPK (JNK, ERK, p38) phosphorylation [1] [2] |
| Primary Rat Chondrocytes [3] | IL-1β (5 ng/mL) | ↓ NO, PGE2, iNOS, COX-2, MMP-3, MMP-13, ADAMTS-4; ↓ Aggrecan degradation [3] | 2.5 - 40 µM (in vitro) [3] | Suppresses NF-κB pathway; Inhibits MAPK phosphorylation [3] |
| Rat Paw Edema (In vivo) [1] [2] | Carrageenan | Suppressed edema; ↓ iNOS, COX-2, TNF-α expression [1] [2] | 5, 10, 20 mg/kg (oral) [1] [2] | Inhibition of inflammatory pathways [1] [2] |
| Rat OA Model (DMM surgery) [3] | Surgery-induced | Inhibited cartilage destruction; Reduced proteoglycan loss [3] | 10 mg/kg (injection) [3] | NF-κB and MAPK signaling inhibition [3] |
For researchers looking to replicate or design similar studies, here is a detailed breakdown of the key methodologies used in the cited research.
The following diagram illustrates the key anti-inflammatory mechanisms of 4,5-DCQA based on the cited research, primarily in macrophage and chondrocyte models.
The anti-melanogenic and anti-inflammatory effects of 4,5-DCQA have been investigated through both cellular studies and molecular docking, as summarized in the table below.
| Biological Effect | Validated Target / Protein | Experimental Model | Key Findings on 4,5-DCQA | Molecular Docking Evidence |
|---|---|---|---|---|
| Anti-melanogenesis [1] | Adenylyl Cyclase (Indirectly via cAMP/PKA/CREB/MITF pathway) | B16F1 murine melanoma cells & cell-free systems | Inhibited melanogenesis more effectively (84%) than arbutin (35%); reduced cAMP production, p-CREB, and MITF protein levels [1] | Yes: Docked to ILE953 and LYS930 residues of adenylyl cyclase; Full Fitness: -1304.68 kcal/mol, ΔG: -8.33 kcal/mol [1] |
| Anti-melanogenesis [1] | Tyrosinase & Dopachrome Tautomerase (DCT) | B16F1 murine melanoma cells & cell-free tyrosinase assay | Inhibited cellular tyrosinase and DCT; direct inhibition of cell-free tyrosinase activity [1] | Information not provided in search results |
| Anti-influenza [2] | Viral Neuraminidase (NA) | Plaque reduction and NA inhibitory assays | One of eight caffeoylquinic acids from Ilex pubescens identified to inhibit influenza A virus NA [2] | Yes (for 3,4,5-TCQA): A related compound (3,4,5-TCQA) docked with Tyr100, Glin412, Arg419 on NA; a novel binding groove found [2] |
Here are the methodologies from key studies that validated 4,5-DCQA's mechanisms of action.
Anti-melanogenesis Study in B16F1 Cells [1]:
Anti-influenza Virus Study [2]:
Selecting an appropriate docking method is critical for reliable results. A benchmarking study on cyclooxygenase enzymes provides valuable insights, which can be extrapolated to other targets [3].
| Docking Program | Performance in Pose Prediction (RMSD < 2 Å) | Performance in Virtual Screening (AUC Range) |
|---|---|---|
| Glide | 100% | Up to 0.92 |
| GOLD | 82% | 0.61 - 0.92 |
| AutoDock | Information not specified | 0.61 - 0.92 |
| FlexX | 59% | 0.61 - 0.92 |
| Molegro Virtual Docker (MVD) | Information not specified | Not tested in virtual screening |
The following diagram illustrates the signaling pathway through which 4,5-DCQA inhibits melanogenesis, integrating the experimental and docking data [1].
The data confirms that 4,5-DCQA is a multi-target agent. Its potent anti-melanogenesis effect stems from a dual mechanism: direct enzyme inhibition and suppression of the upstream cAMP-dependent signaling pathway, the latter being supported by molecular docking [1].
To build upon this information for your comparison guide, I suggest the following next steps: